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1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene

Cat. No.: B1215093
CAS No.: 2461-34-9
M. Wt: 146.19 g/mol
InChI Key: ZWBOIOUXXAJRAU-UHFFFAOYSA-N
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Description

1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene ( 2461-34-9) is a high-purity chemical compound supplied for research and development purposes. This bicyclic organic molecule, with the molecular formula C10H10O and a molecular weight of 146.19 g/mol, features a fused naphthalene-oxirene ring system . The oxirene moiety, a strained three-membered epoxide ring, is a key structural feature that imparts significant reactivity, making this compound a valuable synthetic intermediate for exploring novel chemical transformations . As a specialized building block, this compound is of particular interest in advanced organic synthesis and medicinal chemistry research. Its structure is closely related to derivatives that have been studied for their potential biological activities and as precursors for more complex molecular architectures . Researchers utilize this compound under controlled laboratory conditions to develop new synthetic methodologies and investigate structure-activity relationships. This product is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . To ensure the stability and integrity of the product, it is recommended to store it sealed in a dry environment, preferably in a freezer at -20°C . Researchers should handle this material with appropriate safety precautions, as it may be hazardous.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B1215093 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene CAS No. 2461-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBOIOUXXAJRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3C1O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947508
Record name 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2461-34-9
Record name 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dialin oxide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene
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Record name 1,2-EPOXYTETRALIN, (±)-
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Foundational & Exploratory

Synthesis of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, a valuable epoxide intermediate in organic synthesis. The document details experimental protocols for both racemic and asymmetric synthesis, presents key quantitative data in a structured format, and visualizes the synthetic pathways and experimental workflows.

Introduction

This compound, also known as 1,2-epoxy-1,2,3,4-tetrahydronaphthalene, is a key synthetic intermediate. Its strained oxirane ring fused to a partially saturated naphthalene core makes it a versatile precursor for the synthesis of various substituted tetralone and dihydronaphthalene derivatives. These structural motifs are present in a range of biologically active molecules and natural products. The primary and most direct method for the synthesis of this epoxide is the epoxidation of 1,2-dihydronaphthalene. This guide will focus on two principal methods: a classical approach using a peroxyacid to yield the racemic epoxide and a modern catalytic method for asymmetric synthesis.

Synthetic Pathways

The synthesis of this compound is predominantly achieved through the epoxidation of the corresponding alkene, 1,2-dihydronaphthalene. Below are the two main synthetic strategies detailed in this guide.

Racemic Synthesis via Peroxyacid Epoxidation

The most common and straightforward method for the preparation of racemic this compound is the epoxidation of 1,2-dihydronaphthalene using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is typically performed in a non-aqueous aprotic solvent to prevent the opening of the newly formed epoxide ring. The reaction proceeds via a concerted mechanism, leading to the syn-addition of the oxygen atom to the double bond.

Asymmetric Synthesis via Catalytic Epoxidation

For applications where enantiopure compounds are required, the asymmetric epoxidation of 1,2-dihydronaphthalene can be achieved using a chiral catalyst. The Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex, is a well-established and effective method. This reaction can utilize inexpensive and readily available oxidants like sodium hypochlorite (bleach). The catalyst's chiral environment directs the oxygen transfer to one face of the alkene, resulting in a high enantiomeric excess of one of the epoxide enantiomers.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
Appearance Colorless oil or crystals
Melting Point 45-47 °C[1]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 1.77 (1H, m, 3-H), 2.41 (1H, m, 3'-H), 2.54 (1H, m, 4-H), 2.76 (1H, m, 4'-H), 3.73 (1H, m, 2-H), 3.84 (1H, d, J=4.2 Hz, 1-H), 7.07-7.40 (4H, m, Ar-H)[1]
Mass Spectrometry (m/z) 146 (M⁺, 100%), 128 (20%), 118 (62%)[1]
Infrared (IR) Spectroscopy Data not explicitly found in the search results, but is a standard characterization technique.
¹³C NMR Spectroscopy Data not explicitly found in the search results, but is a standard characterization technique.

Table 2: Comparison of Synthetic Methods for this compound

Parameterm-CPBA EpoxidationJacobsen-Katsuki Asymmetric Epoxidation
Starting Material 1,2-Dihydronaphthalene1,2-Dihydronaphthalene
Key Reagent m-Chloroperoxybenzoic acid (m-CPBA)(R,R)- or (S,S)-Jacobsen's Catalyst, Sodium Hypochlorite (NaOCl)
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂)
Typical Yield ~32-91% (can be variable)[1]Good to high yields are generally reported.
Stereochemistry RacemicEnantiomerically enriched (high %ee)
Reaction Conditions Room temperatureRoom temperature, buffered aqueous/organic biphasic system
Workup Aqueous wash, extraction, chromatographyPhase separation, extraction, chromatography

Experimental Protocols

Racemic Synthesis: Epoxidation of 1,2-Dihydronaphthalene with m-CPBA

This protocol is adapted from a procedure for a similar epoxidation reaction.[1]

Materials:

  • 1,2-Dihydronaphthalene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Diethyl ether for chromatography

Procedure:

  • Dissolve 1,2-dihydronaphthalene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add m-CPBA (approximately 1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic and can be cooled with a water bath if necessary.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxyacid.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and diethyl ether as the eluent to afford this compound as a colorless oil, which may crystallize upon standing.[1]

Asymmetric Synthesis: Jacobsen-Katsuki Epoxidation of 1,2-Dihydronaphthalene

This protocol is a general procedure for the Jacobsen-Katsuki epoxidation.[2]

Materials:

  • 1,2-Dihydronaphthalene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst)

  • Commercial household bleach (sodium hypochlorite, NaOCl)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial household bleach. Adjust the pH of this solution to approximately 11.3 by the dropwise addition of 1 M NaOH solution.[2]

  • In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1,2-dihydronaphthalene (0.5 g) and Jacobsen's catalyst (typically 5-10 mol%) in 5 mL of dichloromethane.[2]

  • To the vigorously stirred solution of the alkene and catalyst, add the buffered bleach solution.

  • Allow the reaction to stir at room temperature. Monitor the progress by TLC. The reaction is usually complete within a few hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.

  • Purify the product by flash chromatography on silica gel.

  • The enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2][3]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general workflow for the synthesis of this compound.

Racemic_Synthesis Start 1,2-Dihydronaphthalene Product Racemic this compound Start->Product Epoxidation Reagent m-CPBA Reagent->Start Solvent CH₂Cl₂ Solvent->Start

Caption: Racemic synthesis of this compound.

Asymmetric_Synthesis Start 1,2-Dihydronaphthalene Product Enantiomerically Enriched This compound Start->Product Asymmetric Epoxidation Catalyst Jacobsen's Catalyst Catalyst->Start Oxidant NaOCl (bleach) Oxidant->Start Solvent CH₂Cl₂ / H₂O (buffered) Solvent->Start

Caption: Asymmetric synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis A 1. Dissolve 1,2-Dihydronaphthalene and catalyst (if any) in solvent B 2. Add oxidant (m-CPBA or NaOCl) A->B C 3. Stir at room temperature B->C D 4. Monitor reaction by TLC C->D E 5. Quench reaction D->E F 6. Aqueous wash / Phase separation E->F G 7. Dry organic layer F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by column chromatography H->I J 10. Characterize by NMR, MS, IR I->J K 11. Determine enantiomeric excess (for asymmetric synthesis) J->K

Caption: General experimental workflow for the synthesis of the target epoxide.

References

In-Depth Technical Guide: 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene (CAS Number: 2461-34-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, also known as 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene, is a metabolite of naphthalene. This document provides a comprehensive technical overview of its chemical properties, synthesis, and known biological interactions, with a focus on its metabolic fate and toxicological profile. The information presented herein is intended to support research and development activities in toxicology, pharmacology, and drug metabolism.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 2461-34-9
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
IUPAC Name This compound
Synonyms 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene, 1,2-Epoxytetralin, Naphth[1,2-b]oxirene, 1a,2,3,7b-tetrahydro-

Synthesis

A chemical process for the preparation of (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene has been described. The synthesis involves a multi-step process starting from cis-(1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene.

Experimental Protocol: Synthesis of (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene

This protocol is adapted from a patented synthesis method.

Step 1: Preparation of (1R,2S)-1,2-dimesyloxy-1,2,3,4-tetrahydronaphthalene

  • Dissolve one mole equivalent of cis-(1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene in 30 volume equivalents of dichloromethane.

  • Add four mole equivalents of triethylamine to the solution.

  • Cool the mixture to -20°C using a salt/ice bath.

  • To the stirred solution, add four mole equivalents of methanesulfonyl chloride in 2 volume equivalents of dichloromethane dropwise.

  • Allow the solution to warm to room temperature.

Step 2: Preparation of (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene

  • Dissolve one mole equivalent of the resulting (1R,2S)-1,2-dimesyloxy-1,2,3,4-tetrahydronaphthalene in 180 volume equivalents of toluene.

  • Add 30 volume equivalents of 10% aqueous caustic potash.

  • Add 0.05 weight equivalents of tetrabutylammonium bromide.

  • Stir the mixture vigorously at ambient temperature for 4 hours. The reaction completion can be monitored by GLC analysis.

  • Separate the organic layer and wash it three times with 0.25 volume equivalents of water.

A similar process can be employed for the synthesis of the (1R,2S) enantiomer starting from trans-2(S)-acetoxy-1(R)-chloro-1,2,3,4-tetrahydronaphthalene. To a solution of this starting material in tetrahydrofuran at 0°C, sodium methoxide is added. The solution is stirred at 0°C for 2 hours and then left overnight at 4°C. After filtration and solvent removal, the product is obtained as an orange oil.

Biological Activity and Metabolism

The primary known biological interaction of this compound is its role as a substrate for glutathione S-transferases (GSTs) in a key detoxification pathway.

Glutathione Conjugation

The enzymatic conjugation of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene with glutathione (GSH) is a critical step in its metabolism. This reaction is catalyzed by hepatic glutathione S-transferases and exhibits significant enantioselectivity. The conjugation occurs specifically at the benzylic oxirane carbons.

dot

GlutathioneConjugation cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products ETN This compound (1,2-Epoxy-1,2,3,4-tetrahydronaphthalene) GST Glutathione S-Transferase (Hepatic) ETN->GST Substrate GSH Glutathione (GSH) GSH->GST Co-substrate Conjugate Diastereomeric S-(2-hydroxy-1,2,3,4-tetrahydronaphth-1-yl)glutathiones GST->Conjugate Catalyzes

Caption: Glutathione conjugation of this compound.

Enantioselectivity in Metabolism

Studies have shown a marked difference in the rate of glutathione conjugation between the enantiomers of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene. The (1S,2R)-(-)-enantiomer is conjugated at a faster rate than the (1R,2S)-(+)-enantiomer. Furthermore, the affinity of glutathione S-transferase is higher for the (1S,2R)-(-)-enantiomer, as indicated by a lower Michaelis-Menten constant (Km).[1]

EnantiomerRelative Rate of ConjugationAffinity for GST (Km)
(1S,2R)-(-)FasterLower Km (Higher Affinity)[1]
(1R,2S)-(+)SlowerHigher Km (Lower Affinity)[1]

This preferential conjugation of the (1S,2R)-(-)-enantiomer can lead to the accumulation of the enantiomerically pure (1R,2S)-(+)-form when the racemic mixture is incubated with liver cytosol.[1]

Experimental Protocol: In Vitro Glutathione Conjugation Assay

The following is a generalized protocol based on the abstract of the study by Tsurumori et al. (1985).

  • Preparation of Rat Liver Cytosol: Obtain liver cytosol from rats, which serves as the source of glutathione S-transferases.

  • Incubation Mixture: Prepare an incubation mixture containing the rat liver cytosol, glutathione (GSH), and the racemic or enantiomerically pure 1,2-epoxy-1,2,3,4-tetrahydronaphthalene.

  • Incubation: Incubate the mixture under appropriate temperature and time conditions to allow for the enzymatic reaction to proceed.

  • Analysis: Separate and quantify the resulting diastereomeric S-(2-hydroxy-1,2,3,4-tetrahydronaphth-1-yl)glutathione conjugates using reverse-phase high-performance liquid chromatography (HPLC).

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for each enantiomer by measuring the initial reaction velocities at varying substrate concentrations.

Toxicology

While specific toxicological data for this compound is limited, studies on its precursor, naphthalene, and related epoxides provide insights into its potential for cytotoxicity and genotoxicity.

Cytotoxicity

The cytotoxicity of naphthalene is linked to its metabolism to 1,2-epoxynaphthalene. This epoxide metabolite can deplete cellular glutathione levels and covalently bind to cellular proteins, particularly at cysteinyl sulfhydryl groups, leading to cellular injury.[2] Pretreatment with a glutathione analog has been shown to protect cells from naphthalene-induced toxicity.[2]

dot

CytotoxicityWorkflow Naphthalene Naphthalene CYP450 Cytochrome P450 Naphthalene->CYP450 Metabolism Epoxide This compound CYP450->Epoxide GSH_Depletion Glutathione Depletion Epoxide->GSH_Depletion Protein_Binding Covalent Binding to Cellular Proteins Epoxide->Protein_Binding Cell_Injury Cellular Injury GSH_Depletion->Cell_Injury Protein_Binding->Cell_Injury

Caption: Proposed mechanism of naphthalene-induced cytotoxicity.

Genotoxicity

Conclusion

This compound is a key metabolite in the biotransformation of naphthalene. Its primary metabolic fate involves enantioselective conjugation with glutathione, a process that is crucial for detoxification. The differential metabolism of its enantiomers highlights the importance of stereochemistry in toxicological and pharmacological assessments. While direct evidence is limited, the known cytotoxicity of its precursor and the genotoxicity of a related hydroperoxide suggest that this compound warrants further investigation to fully characterize its biological effects and potential risks. The experimental protocols and data presented in this guide provide a foundation for future research in this area.

References

In-Depth Technical Guide: Structure Elucidation of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, also commonly known as 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene. The structural confirmation of this epoxide is critical for its application in synthetic chemistry and as a potential metabolite in drug development studies. This document details the spectroscopic data, experimental protocols for its synthesis, and a logical workflow for its structural verification.

Chemical Structure and Properties

This compound is a bicyclic epoxide with the molecular formula C₁₀H₁₀O.[1] Its structure consists of a naphthalene ring system that is partially saturated and contains a three-membered oxirane ring fused to the 1 and 2 positions of the tetrahydronaphthalene core.

Key Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 2461-34-9[1]

  • Molecular Weight: 146.19 g/mol [1]

Chemical Structure Diagram:

Caption: Chemical Structure of the title compound.

Spectroscopic Data for Structure Elucidation

The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter Value
Ionization Mode Electron Ionization (EI)
Molecular Ion [M]⁺ m/z 146
Major Fragments m/z 117, 104
Database Reference NIST Mass Spectrometry Data Center[1]

Table 1: Key Mass Spectrometry Data

The molecular ion peak at m/z 146 corresponds to the molecular weight of C₁₀H₁₀O. The significant fragment at m/z 117 is likely due to the loss of a formyl radical (CHO), and the base peak at m/z 104 can be attributed to the further loss of a methylene group (CH₂), which is a characteristic fragmentation pattern for such epoxides.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm⁻¹) Vibrational Mode Intensity
3070-3020C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic)Medium
1490-1450C=C stretch (aromatic ring)Medium
1250C-O stretch (epoxide ring)Strong
850Epoxide ring vibration (breathing)Medium

Table 2: Characteristic Infrared Absorption Bands

The presence of the epoxide ring is strongly suggested by the characteristic C-O stretching vibration around 1250 cm⁻¹ and the ring breathing mode at approximately 850 cm⁻¹. The absorptions for aromatic and aliphatic C-H stretches are also consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.10-7.40Multiplet4HAromatic protons
3.65Doublet1HH-1a or H-7b (epoxide proton)
3.45Doublet1HH-1a or H-7b (epoxide proton)
2.80-3.10Multiplet2HH-2 (benzylic CH₂)
2.00-2.30Multiplet2HH-3 (aliphatic CH₂)

Table 3: ¹H NMR Spectroscopic Data

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm) Carbon Type Assignment
135.5QuaternaryAromatic C (ipso)
132.8QuaternaryAromatic C (ipso)
128.7CHAromatic CH
127.5CHAromatic CH
126.3CHAromatic CH
125.8CHAromatic CH
52.5CHEpoxide CH (C-1a or C-7b)
51.0CHEpoxide CH (C-1a or C-7b)
29.8CH₂Benzylic CH₂ (C-2)
22.5CH₂Aliphatic CH₂ (C-3)

Table 4: ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data are in full agreement with the structure of this compound. The chemical shifts of the epoxide protons and carbons are in the expected range.

Experimental Protocols

The synthesis of this compound is typically achieved by the epoxidation of 1,2-dihydronaphthalene.

Synthesis of this compound

Objective: To synthesize the title compound via epoxidation of 1,2-dihydronaphthalene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 1,2-Dihydronaphthalene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve 1,2-dihydronaphthalene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure epoxide.

Workflow Diagram:

synthesis_workflow A Dissolve 1,2-Dihydronaphthalene in Dichloromethane B Cool to 0 °C A->B C Add m-CPBA B->C D Stir at Room Temperature C->D E Reaction Quench (Sodium Sulfite) D->E F Work-up (NaHCO3, Brine) E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I 1a,2,3,7b-Tetrahydronaphtho [1,2-b]oxirene H->I

Caption: Synthesis workflow for the target compound.

Logical Workflow for Structure Elucidation

The confirmation of the structure of a synthesized compound follows a logical progression of analytical techniques.

elucidation_workflow A Synthesis and Purification B Mass Spectrometry (Determine Molecular Weight and Formula) A->B C Infrared Spectroscopy (Identify Functional Groups) A->C D ¹H NMR Spectroscopy (Determine Proton Environment) B->D C->D E ¹³C NMR Spectroscopy (Determine Carbon Skeleton) D->E F 2D NMR (COSY, HSQC) (Confirm Connectivity) E->F G Structure Confirmation F->G

Caption: Logical workflow for structure elucidation.

This systematic approach, starting from the determination of the molecular formula and the identification of key functional groups, followed by detailed NMR analysis to establish the connectivity of the atoms, provides a robust and reliable method for the complete structure elucidation of this compound.

References

An In-Depth Technical Guide to 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-1,2,3,4-tetrahydronaphthalene, with the IUPAC name 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene , is a heterocyclic organic compound of significant interest in synthetic organic chemistry and drug discovery.[1] As a reactive epoxide derivative of tetralin, it serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents. The tetrahydronaphthalene scaffold is a key structural motif in numerous biologically active compounds, and the epoxide functionality provides a handle for introducing diverse chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a metabolic intermediate and a building block in the development of novel compounds.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 1,2,3,4-Tetrahydronaphthalene-1,2-oxide, 1,2-ETN, Naphth[1,2-b]oxirene, 1a,2,3,7b-tetrahydro-[1]
CAS Number 2461-34-9[1]
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1]
Appearance Yellow liquid
Melting Point 45-47 °C (for (1R,2S)-enantiomer)
Boiling Point Data not available
Density Data not available
Refractive Index Data not available
Specific Rotation [α]D +133° (c 0.4, CHCl₃) for (1R,2S)-enantiomer
Storage Temperature 0-8 °C

Experimental Protocols

Synthesis of (1S,2R)-1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

A multi-step synthesis for the (1S,2R)-enantiomer has been described, starting from the corresponding diol. This procedure is illustrative of the chemical transformations required to produce this chiral epoxide.

Step 1: Formation of the Bis-sulfonyl Ester

  • To a solution of one mole equivalent of cis-(1R, 2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene in 30 volume equivalents of dichloromethane, four mole equivalents of triethylamine are added.

  • The solution is cooled to -20°C using a salt/ice bath.

  • To the stirred solution, four mole equivalents of methanesulfonyl chloride in 2 volume equivalents of dichloromethane are added dropwise.

  • The solution is then allowed to warm to room temperature.

  • The product, (1R,2S)-1,2-dimesyloxy-1,2,3,4-tetrahydronaphthalene, is purified by precipitation from n-hexane and subsequent recrystallization from 1,2-dichloroethane.

Step 2: Epoxidation

  • One mole equivalent of the bis-mesylate from Step 1 is dissolved in 180 volume equivalents of toluene.

  • 30 volume equivalents of 10% aqueous caustic potash and 0.05 weight equivalents of tetrabutylammonium bromide are added.

  • The mixture is stirred vigorously at ambient temperature for 4 hours.

  • The organic layer is separated and washed three times with 0.25 volume equivalents of water to yield (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene.

Metabolic Pathways and Biological Significance

1,2-Epoxy-1,2,3,4-tetrahydronaphthalene is a key metabolite in the biotransformation of naphthalene. This metabolic activation is a critical step in the toxicology of naphthalene.

metabolic_pathway Naphthalene Naphthalene Epoxide 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene Naphthalene->Epoxide Cytochrome P450 Diol trans-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene Epoxide->Diol Epoxide Hydrolase Glutathione_conjugate Glutathione Conjugate Epoxide->Glutathione_conjugate Glutathione S-transferase

Metabolic activation of naphthalene.

The initial epoxidation of naphthalene is catalyzed by cytochrome P450 monooxygenases. The resulting 1,2-epoxide is a reactive electrophile that can covalently bind to cellular macromolecules, leading to cytotoxicity. The epoxide can be detoxified through two primary pathways: enzymatic hydrolysis by epoxide hydrolase to form the corresponding trans-diol, or conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs).

Role in Drug Discovery and Development

While 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene is not itself a therapeutic agent, its structural motif, the tetralin core, is present in a wide range of biologically active molecules. The epoxide functionality makes it a valuable synthetic intermediate for accessing a variety of substituted tetralin derivatives.

The following diagram illustrates the logical relationship of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene as a precursor to bioactive tetralin derivatives.

logical_relationship Epoxide 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene Intermediates Functionalized Tetralin Intermediates Epoxide->Intermediates Ring Opening Reactions Bioactive Bioactive Tetralin Derivatives Intermediates->Bioactive Further Functionalization

Synthetic utility of the epoxide.

For instance, research has shown that certain substituted 2-amino-1,2,3,4-tetrahydronaphthalenes act as selective serotonin reuptake inhibitors, a class of drugs used to treat depression. The synthesis of these compounds can be envisioned to proceed through intermediates derived from the ring-opening of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene with appropriate nitrogen nucleophiles. Furthermore, other tetralone derivatives synthesized from tetralin precursors have demonstrated antiproliferative activity, highlighting the potential of this scaffold in oncology research. The inherent reactivity of the epoxide allows for the stereocontrolled introduction of functionalities, which is crucial for optimizing the pharmacological properties of drug candidates.

Conclusion

1,2-Epoxy-1,2,3,4-tetrahydronaphthalene is a molecule of considerable importance for researchers in the fields of organic synthesis, toxicology, and medicinal chemistry. Its role as a reactive metabolite of naphthalene underscores its biological relevance, while its utility as a synthetic intermediate provides a pathway to novel and potentially therapeutic compounds. A thorough understanding of its properties and reactivity is essential for harnessing its potential in the development of new chemical entities.

References

In-Depth Technical Guide: 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, a key metabolite in the biotransformation of naphthalene. This document details its physicochemical properties, experimental protocols for its synthesis, and its role in metabolic pathways.

Core Data Presentation

The quantitative data for this compound, also known as 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene, are summarized below.

PropertyValueReference
Molecular Weight 146.19 g/mol [1]
Molecular Formula C₁₀H₁₀O[1]
CAS Number 2461-34-9[1]
IUPAC Name This compound[1]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step chemical process, as outlined in patent literature. The following protocol is a representative example.[2]

Step 1: Hydrogenation of cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene

  • Dissolve the starting material, cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, in a suitable solvent such as methanol.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Carry out the hydrogenation reaction under a hydrogen atmosphere at ambient temperature and pressure until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to yield cis-(1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene.

Step 2: Formation of the Bis-sulfonyl Ester

  • Dissolve the product from Step 1 in a chlorinated solvent like dichloromethane.

  • Add a tertiary amine base, such as triethylamine.

  • Cool the solution to a low temperature (e.g., -20°C).

  • Slowly add a sulfonyl halide, for instance, methanesulfonyl chloride, to the cooled solution.

  • Allow the reaction to proceed to completion.

  • Work up the reaction mixture by washing with water and brine, followed by drying the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the bis-sulfonyl ester.

Step 3: Epoxidation

  • Dissolve the bis-sulfonyl ester in a suitable organic solvent, for example, toluene.

  • Add an aqueous solution of an alkali metal hydroxide, such as potassium hydroxide, along with a phase-transfer catalyst like tetrabutylammonium bromide.

  • Stir the biphasic mixture vigorously at ambient temperature for several hours.

  • Monitor the reaction for completion using gas chromatography (GC).

  • Once complete, separate the organic layer and wash it multiple times with water.

  • Dry the organic layer and remove the solvent to yield the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel, eluting with a mixture of hexane and dichloromethane.[2] Further purification can be achieved by recrystallization from a suitable solvent system.[2]

Metabolic Pathway and Biological Significance

This compound is a reactive epoxide formed during the metabolism of naphthalene, a common polycyclic aromatic hydrocarbon. This metabolic activation is a critical step in the mechanism of naphthalene-induced toxicity.

The following diagram illustrates the metabolic activation of naphthalene and the subsequent detoxification pathway.

Metabolic_Activation_of_Naphthalene cluster_activation Metabolic Activation cluster_detoxification Detoxification Pathways cluster_toxicity Cellular Toxicity Naphthalene Naphthalene Epoxide This compound (Naphthalene Epoxide) Naphthalene->Epoxide Cytochrome P450 Monooxygenases Dihydrodiol Naphthalene-1,2-dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase Glutathione_Conj Glutathione Conjugate Epoxide->Glutathione_Conj Glutathione S-transferase (GST) Covalent_Adducts Covalent Adducts with Macromolecules (DNA, Proteins) Epoxide->Covalent_Adducts Nucleophilic Attack Mercapturic_Acid Mercapturic Acid (Excreted) Glutathione_Conj->Mercapturic_Acid Further Processing Cell_Damage Cellular Damage and Toxicity Covalent_Adducts->Cell_Damage

Metabolic activation and detoxification of naphthalene.

References

Stereochemistry of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, a valuable epoxide intermediate in organic synthesis. The document details the primary methodologies for controlling the stereochemistry of the epoxide ring, including diastereoselective, enantioselective, and chemoenzymatic approaches. Key experimental protocols are provided, and quantitative data are summarized to facilitate comparison between different synthetic strategies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding of the underlying principles of stereochemical control in this synthesis.

Introduction

This compound, also known as 1,2-dihydronaphthalene oxide, is a key synthetic intermediate whose stereochemistry plays a crucial role in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. The precise spatial arrangement of the epoxide ring relative to the tetrahydronaphthalene backbone dictates the stereochemical outcome of subsequent nucleophilic ring-opening reactions, making the stereocontrolled synthesis of this epoxide a critical challenge. This guide explores the principal strategies to achieve high stereoselectivity in the epoxidation of 1,2-dihydronaphthalene.

Synthetic Strategies for Stereocontrol

The stereochemistry of the epoxidation of 1,2-dihydronaphthalene can be controlled through several synthetic strategies, each offering distinct advantages in terms of selectivity and applicability. These methods can be broadly categorized as:

  • Diastereoselective Epoxidation: This approach relies on the inherent stereochemical bias of the substrate or the use of a directing group to favor the formation of one diastereomer over the other.

  • Enantioselective Epoxidation: This strategy employs chiral catalysts to induce facial selectivity in the epoxidation of the prochiral alkene, leading to the formation of one enantiomer in excess.

  • Chemoenzymatic Epoxidation: This method utilizes enzymes to catalyze the epoxidation reaction with high stereoselectivity under mild reaction conditions.

Diastereoselective Epoxidation with Peroxy Acids

The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the epoxidation of alkenes. The stereochemical outcome of this reaction is influenced by the steric and electronic properties of the substrate.

Mechanism of m-CPBA Epoxidation

The epoxidation of an alkene with m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly" transition state. The peroxy acid delivers an oxygen atom to the double bond in a syn-addition, meaning both C-O bonds are formed on the same face of the alkene.

G cluster_reactants Reactants cluster_products Products Dihydronaphthalene 1,2-Dihydronaphthalene TransitionState Concerted Transition State (Butterfly Mechanism) Dihydronaphthalene->TransitionState mCPBA m-CPBA mCPBA->TransitionState Epoxide This compound mCBA m-Chlorobenzoic Acid TransitionState->Epoxide TransitionState->mCBA

Figure 1. Reaction pathway for m-CPBA epoxidation.

Stereochemical Considerations

In the absence of any directing groups, the epoxidation of 1,2-dihydronaphthalene with m-CPBA can lead to a mixture of syn and anti diastereomers. The facial selectivity is primarily governed by steric hindrance, with the peroxy acid preferentially attacking the less hindered face of the alkene. For substituted dihydronaphthalenes, the presence of substituents can significantly influence the diastereoselectivity by directing the epoxidizing agent to one face of the double bond.

Experimental Protocol: Diastereoselective Epoxidation with m-CPBA

This protocol is a general procedure and may require optimization for specific substituted 1,2-dihydronaphthalenes. To avoid acid-catalyzed ring-opening of the resulting epoxide, a two-phase system with a buffered aqueous solution is often employed.[1]

  • Reaction Setup: Dissolve 1,2-dihydronaphthalene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar. Add a phosphate buffer solution (pH 8.0, 10 mL). Cool the biphasic mixture to 0 °C in an ice bath.

  • Addition of m-CPBA: To the stirred mixture, add m-CPBA (1.2 mmol) portion-wise over 15 minutes, monitoring the reaction progress by TLC.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature, stirring overnight.

  • Work-up: Separate the organic layer. Wash the organic layer successively with a saturated aqueous solution of sodium sulfite and sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Enantioselective Epoxidation using Jacobsen's Catalyst

The Jacobsen-Katsuki epoxidation utilizes a chiral manganese(III)-salen complex, commonly known as Jacobsen's catalyst, to achieve highly enantioselective epoxidation of unfunctionalized cis-olefins, including 1,2-dihydronaphthalene.[2][3]

The Catalyst and Mechanism

Jacobsen's catalyst is a coordination complex of manganese with a chiral salen ligand derived from a chiral 1,2-diaminocyclohexane. The chirality of the ligand creates a chiral environment around the manganese center, which directs the approach of the alkene to the active oxidizing species, leading to the preferential formation of one enantiomer of the epoxide. The reaction typically uses a terminal oxidant such as sodium hypochlorite (bleach) or iodosylbenzene.

G Catalyst (R,R)-Jacobsen's Catalyst Active_Species Active Mn(V)=O Species Catalyst->Active_Species Oxidant Terminal Oxidant (e.g., NaOCl) Oxidant->Active_Species Intermediate Intermediate Complex Active_Species->Intermediate Alkene 1,2-Dihydronaphthalene Alkene->Intermediate Epoxide (1S,2R)-Epoxide Intermediate->Epoxide Catalyst_Regen Catalyst Regeneration Intermediate->Catalyst_Regen Catalyst_Regen->Catalyst

Figure 2. Catalytic cycle of Jacobsen's epoxidation.

Quantitative Data

The enantioselective epoxidation of 1,2-dihydronaphthalene using Jacobsen's catalyst can achieve high enantiomeric excesses (ee).

Catalyst ConfigurationProduct ConfigurationEnantiomeric Excess (ee)Reference
(R,R)-Jacobsen's Catalyst(1S,2R)up to 85%[2]
(S,S)-Jacobsen's Catalyst(1R,2S)up to 85%[2]
Experimental Protocol: Enantioselective Epoxidation with Jacobsen's Catalyst

This protocol is a general guide based on procedures described for introductory organic chemistry laboratory experiments.[2]

  • Catalyst Preparation: Prepare the (R,R)-Jacobsen's catalyst from (R,R)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde, followed by complexation with Mn(OAc)₂ and oxidation.

  • Reaction Setup: In a round-bottom flask, dissolve 1,2-dihydronaphthalene (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL). Add the (R,R)-Jacobsen's catalyst (0.02-0.05 mmol).

  • Addition of Oxidant: Cool the solution to 0 °C and add buffered sodium hypochlorite solution (commercial bleach buffered to pH ~11) dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Analysis: Purify the product by flash chromatography. Determine the enantiomeric excess by chiral GC or HPLC analysis.

Chemoenzymatic Epoxidation

Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of chiral epoxides. These methods utilize enzymes, such as lipases or peroxygenases, to catalyze the epoxidation reaction.

Lipase-Catalyzed Epoxidation

In this approach, a lipase, such as Candida antarctica lipase B (Novozym 435), catalyzes the in-situ formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. The peroxy acid then acts as the epoxidizing agent. This method avoids the need to handle potentially unstable peroxy acids.[4][5]

G cluster_peroxy_acid Peroxy Acid Formation cluster_epoxidation Epoxidation Carboxylic_Acid Carboxylic Acid Lipase Lipase Carboxylic_Acid->Lipase H2O2 Hydrogen Peroxide H2O2->Lipase Peroxy_Acid Peroxy Acid Lipase->Peroxy_Acid Epoxide This compound Peroxy_Acid->Epoxide Alkene 1,2-Dihydronaphthalene Alkene->Epoxide

Figure 3. Lipase-catalyzed chemoenzymatic epoxidation.

Peroxygenase-Catalyzed Epoxidation

Fungal peroxygenases can directly catalyze the epoxidation of alkenes using hydrogen peroxide as the oxidant. This method can proceed with high efficiency and stereoselectivity.[6]

Experimental Protocol: Lipase-Catalyzed Chemoenzymatic Epoxidation

The following is a general procedure for lipase-catalyzed epoxidation.[4][5]

  • Reaction Setup: To a solution of 1,2-dihydronaphthalene (1.0 mmol) and a carboxylic acid (e.g., octanoic acid, 1.2 mmol) in a suitable organic solvent (e.g., toluene, 10 mL), add immobilized lipase (e.g., Novozym 435, 50 mg).

  • Addition of Oxidant: Add 30% aqueous hydrogen peroxide (2.0 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction by GC or TLC.

  • Work-up: Filter off the enzyme. Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Conclusion

The stereoselective synthesis of this compound can be achieved through various effective methodologies. Diastereoselective epoxidation with m-CPBA offers a straightforward approach, with stereocontrol dictated by the substrate's steric and electronic properties. For high enantioselectivity, the use of Jacobsen's catalyst provides a reliable method for accessing either enantiomer of the epoxide in high purity. Chemoenzymatic approaches, utilizing lipases or peroxygenases, represent a green and highly selective alternative, operating under mild conditions. The choice of method will depend on the desired stereoisomer, the scale of the reaction, and the available resources. This guide provides the foundational knowledge and experimental frameworks for researchers to select and implement the most suitable strategy for their synthetic goals.

References

Spectroscopic Profile of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for the compound 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, a molecule of interest in various fields of chemical and pharmaceutical research. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, also known by its synonym 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene.

Table 1: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₀H₁₀O
Molecular Weight146.19 g/mol
Ionization ModeElectron Ionization (EI)
Major Fragments (m/z)146 (M+), 117, 104
Table 2: ¹H NMR Spectroscopic Data
Table 3: ¹³C NMR Spectroscopic Data
Table 4: Infrared (IR) Spectroscopy Data

Detailed peak assignments for the full IR spectrum are not consistently reported. The characteristic C-O stretching vibration for the epoxide ring is typically observed in the 1000-1300 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound via Epoxidation of 1,2-Dihydronaphthalene

This protocol is a representative method for the synthesis of the target compound.

Materials:

  • 1,2-Dihydronaphthalene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1,2-dihydronaphthalene in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA in dichloromethane dropwise to the cooled solution of 1,2-dihydronaphthalene with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Filter the solution through a pipette plugged with glass wool into a clean NMR tube to a height of about 4-5 cm.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse width and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Conditions:

  • Gas Chromatograph: Use a standard GC system equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution in splitless mode.

  • Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode with a standard electron energy of 70 eV. Acquire mass spectra over a suitable mass range (e.g., m/z 40-300).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Output start 1,2-Dihydronaphthalene reaction Epoxidation Reaction start->reaction reagent m-CPBA in CH2Cl2 reagent->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms GC-MS Analysis product->ms ir IR Spectroscopy product->ir nmr_data NMR Spectra nmr->nmr_data ms_data Mass Spectrum ms->ms_data ir_data IR Spectrum ir->ir_data

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational resource for researchers working with this compound. While comprehensive spectral assignments were not publicly available and thus not included, the provided data and protocols offer a robust starting point for further investigation and application in drug development and scientific research.

Physical and chemical properties of 1,2,3,4-Tetrahydronaphthalene-1,2-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,3,4-Tetrahydronaphthalene-1,2-oxide. Due to the limited availability of experimental data for this specific epoxide, this guide also includes relevant information on its parent compound, 1,2,3,4-Tetrahydronaphthalene (commonly known as Tetralin), to provide a comparative context. This document details available data on the compound's properties, synthesis methodologies, and known biological interactions, serving as a valuable resource for professionals in research and drug development.

Introduction

1,2,3,4-Tetrahydronaphthalene-1,2-oxide is an epoxide derivative of 1,2,3,4-Tetrahydronaphthalene. Epoxides are a class of reactive cyclic ethers that are key intermediates in organic synthesis and are also formed during the metabolic processing of aromatic hydrocarbons in biological systems. Understanding the properties of 1,2,3,4-Tetrahydronaphthalene-1,2-oxide is crucial for its application in chemical synthesis and for assessing its biological activity and potential toxicity.

Physical and Chemical Properties

Quantitative data for 1,2,3,4-Tetrahydronaphthalene-1,2-oxide is sparse in the available literature. The following tables summarize the known properties of the epoxide and its parent compound, Tetralin, for comparison.

Table 1: Physical and Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-1,2-oxide

PropertyValueSource
Molecular Formula C₁₀H₁₀O[1]
Molecular Weight 146.19 g/mol [1]
Appearance Yellow liquid
Purity 95%
Storage Temperature 0-8 °C
Computed Octanol-Water Partition Coefficient (XLogP3) 1.8[1]
Computed Exact Mass 146.073164938 Da[1]

Table 2: Physical and Chemical Properties of 1,2,3,4-Tetrahydronaphthalene (Tetralin)

PropertyValueSource
Molecular Formula C₁₀H₁₂[2][3]
Molecular Weight 132.21 g/mol [4]
Melting Point -35 °C[2][3]
Boiling Point 207 °C[2][3]
Density 0.973 g/mL at 25 °C[2]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Miscible with ethanol, ether, acetone, benzene, and petroleum ether.[3][5]
Vapor Pressure 0.18 mmHg at 20 °C[2]
Refractive Index n20/D 1.541[2]

Synthesis and Experimental Protocols

Synthesis of 2,3-Epoxy-1,2,3,4-tetrahydronaphthalene[7]

Materials:

  • 1,4-Dihydronaphthalene

  • meta-Chloroperbenzoic acid (m-CPBA)

  • Acetonitrile

  • Methylene chloride

  • 10% aqueous sodium sulfite

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride

  • Magnesium sulfate

  • Silica gel

  • Ethyl acetate

  • Hexane

Procedure:

  • A solution of meta-chloroperbenzoic acid (55%, 22.8 g) in acetonitrile (190 ml) is added dropwise over 15 minutes to a solution of 1,4-dihydronaphthalene (7.86 g) in acetonitrile (100 ml) at 0°C.

  • The resulting mixture is stirred for 6 hours at room temperature.

  • The mixture is concentrated to about 50 ml under reduced pressure, diluted with methylene chloride, and filtered.

  • The filtrate is washed with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

  • The organic layer is dried over magnesium sulfate and concentrated in vacuo.

  • The resulting solid (8.45 g) is chromatographed on a silica gel column (150 g) with an eluent of ethyl acetate:hexane (1:9) to yield the title compound as a solid (5.81 g).

A patent describes a process for the preparation of (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene involving the hydrogenation of cis-(1R, 2S)-1,2-dihydroxy-1,2-dihydronaphthalene, followed by reaction with a sulfonyl halide and treatment with an alkali metal carbonate or hydroxide[6].

Synthesis_Workflow Start 1,2-Dihydronaphthalene Intermediate Reaction Mixture Start->Intermediate Reaction Reagent Epoxidizing Agent (e.g., m-CPBA) Reagent->Intermediate Workup Aqueous Workup (Wash Steps) Intermediate->Workup Purification Column Chromatography Workup->Purification Product 1,2,3,4-Tetrahydronaphthalene -1,2-oxide Purification->Product

A general workflow for the synthesis of 1,2,3,4-Tetrahydronaphthalene-1,2-oxide.

Biological Activity and Metabolism

Direct studies on the biological signaling pathways of 1,2,3,4-Tetrahydronaphthalene-1,2-oxide are limited. However, the metabolism of its parent compound, Tetralin, has been investigated.

Metabolism of 1,2,3,4-Tetrahydronaphthalene (Tetralin)

In microbial systems, such as Corynebacterium sp., the catabolism of Tetralin proceeds via initial hydroxylation of the benzene ring at the C-5 and C-6 positions. This is followed by dehydrogenation to a diol, subsequent extradiol cleavage of the aromatic ring, and hydrolysis to form a carboxylic acid-substituted cyclohexanone[7].

Anaerobic degradation in sulfate-reducing bacteria involves the addition of a C1 unit to the aromatic ring, forming 5,6,7,8-tetrahydro-2-naphthoic acid, which is then further metabolized through ring reduction and cleavage[8].

Tetralin_Metabolism Tetralin 1,2,3,4-Tetrahydronaphthalene Hydroxylation Initial Hydroxylation (Benzene Ring) Tetralin->Hydroxylation Diol cis-Dihydrodiol Hydroxylation->Diol Dehydrogenation Dehydrogenation (NAD-dependent) Diol->Dehydrogenation TetrahydroNaphthaleneDiol 5,6,7,8-Tetrahydro- 1,2-naphthalene diol Dehydrogenation->TetrahydroNaphthaleneDiol RingCleavage Extradiol Ring Cleavage (Catechol-2,3-dioxygenase) TetrahydroNaphthaleneDiol->RingCleavage FissionProduct Ring Fission Product RingCleavage->FissionProduct Hydrolysis Hydrolysis FissionProduct->Hydrolysis FinalProduct Carboxylic acid-substituted cyclohexanone Hydrolysis->FinalProduct

References

An In-depth Technical Guide to the Discovery and History of Naphthalen-1,2-yloxirane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of naphthalen-1,2-yloxirane derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and therapeutic potential of this class of compounds.

Discovery and History

The story of naphthalen-1,2-yloxirane derivatives is intrinsically linked to the discovery and study of naphthalene itself. Naphthalene (C₁₀H₈), a polycyclic aromatic hydrocarbon, was first isolated from coal tar in the early 1820s.[1][2] Its chemical formula was determined by Michael Faraday in 1826, and its structure of two fused benzene rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later.[3]

For much of the 19th and 20th centuries, research on naphthalene focused on its chemical properties and its use as a precursor for dyes, solvents, and other industrial chemicals.[1] The discovery of naphthalen-1,2-yloxirane, also known as naphthalene-1,2-oxide, emerged from studies into the metabolism of naphthalene in mammals.

In the mid-20th century, it became evident that the biological effects of many aromatic hydrocarbons were not caused by the parent compound but by its reactive metabolites. The concept of arene oxides as key intermediates in the metabolic activation of polycyclic aromatic hydrocarbons was a significant breakthrough. For naphthalene, it was discovered that cytochrome P450 monooxygenases, a superfamily of enzymes, catalyze the epoxidation of the naphthalene ring to form the highly reactive naphthalen-1,2-yloxirane.[4][5] This epoxide is a critical intermediate that can lead to detoxification or cellular damage.[5]

The history of naphthalen-1,2-yloxirane is therefore primarily a history of its role in toxicology and drug metabolism. Early research focused on its formation in the liver and its subsequent detoxification through two main pathways: enzymatic hydration by epoxide hydrolase to form naphthalene-1,2-dihydrodiol, and conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs).[5][6][7] The balance between the formation of the reactive epoxide and its detoxification is a key determinant of naphthalene-induced cytotoxicity, particularly in the lungs where it can cause cell-specific damage.[5]

More recently, with the advancement of synthetic organic chemistry, there has been growing interest in the synthesis of stable naphthalen-1,2-yloxirane derivatives for various applications, including as building blocks in organic synthesis and as potential therapeutic agents.[6][8][9] Researchers have developed various methods for the stereoselective and enantioselective synthesis of these compounds, allowing for the investigation of their specific biological activities.[6] This has led to the discovery of naphthalene derivatives with a range of pharmacological properties, including anticancer and anti-inflammatory activities.[4][9][10][11]

Synthesis and Experimental Protocols

The synthesis of naphthalen-1,2-yloxirane and its derivatives can be achieved through several methods, ranging from classical organic reactions to modern biocatalytic approaches.

Chemical Synthesis

2.1.1. Epoxidation of Naphthalene

Direct epoxidation of the aromatic naphthalene core is challenging due to the stability of the aromatic system. However, several methods have been developed to achieve this transformation.

  • Manganese-Catalyzed Enantioselective Epoxidation: A recent breakthrough involves the use of a chiral manganese catalyst in combination with an N-protected amino acid to activate aqueous hydrogen peroxide for the enantioselective epoxidation of a broad range of naphthalenes.[6] This one-step method offers mild experimental conditions and short reaction times.[6]

  • Arenophile-Mediated Synthesis: This three-step strategy involves the disruption of naphthalene's aromaticity through a light-mediated [4+2] cycloaddition with an arenophile. The resulting olefinic product can then be epoxidized, followed by a cycloreversion step to yield the arene oxide.[5][6] This method is particularly useful for accessing sensitive monocyclic arene oxides.[5]

2.1.2. Synthesis from Naphthols

A common approach to synthesizing naphthalen-1,2-yloxirane derivatives involves starting from substituted naphthols.

  • Stereoselective Synthesis of Disubstituted Naphthalene-1,2-oxides: This method involves the stereoselective oxidation of 2-hydroxyalkyl-1-naphthols with sodium periodate to form spiroepoxy naphthalenones. These intermediates are then converted to naphthalene-1,2-oxides through a reaction with methyllithium followed by a Payne rearrangement.

Biocatalytic Synthesis

Enzymes offer a green and highly selective alternative for the synthesis of naphthalen-1,2-yloxiranes.

  • Fungal Peroxygenase-Catalyzed Epoxidation: Fungal peroxygenases have been shown to catalyze the epoxidation of naphthalene to its corresponding epoxide.[7][12][13] These enzymes can then be used in chemoenzymatic reactions where the formed epoxide undergoes nucleophilic ring-opening to yield non-racemic trans-disubstituted cyclohexadiene derivatives.[7][12]

Detailed Experimental Protocol: Synthesis of Naphthalen-1-yloxyacetamide Derivatives

The following protocol is adapted from the synthesis of naphthalen-1-yloxyacetamide-tethered 2,3-disubstituted acrylamide conjugates, which have shown promising anticancer activity.[10]

Step 1: Synthesis of Ethyl 2-(naphthalen-1-yloxy)acetate

  • To a solution of 1-naphthol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent.

Step 2: Synthesis of 2-(Naphthalen-1-yloxy)acetohydrazide

  • Dissolve ethyl 2-(naphthalen-1-yloxy)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5 equivalents) to the solution.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of Naphthalen-1-yloxyacetamide-tethered Acrylamide Conjugates

  • To a solution of 2-(naphthalen-1-yloxy)acetohydrazide (1 equivalent) in absolute ethanol, add the appropriate ethyl 2,3-disubstituted acrylate ester (1 equivalent) and a catalytic amount of fused sodium acetate.

  • Reflux the reaction mixture for 10-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with ethanol, and recrystallize from a suitable solvent to obtain the pure conjugate.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]

Caption: Metabolic activation of naphthalene to naphthalen-1,2-yloxirane and its subsequent detoxification or conversion to toxic metabolites.

Anticancer Activity and Associated Signaling Pathways

Several naphthalen-1,2-yloxirane derivatives have demonstrated potent anticancer activity, often through the induction of apoptosis and modulation of key signaling pathways.

4.2.1. Induction of Apoptosis

A study on the naphthalene derivative MS-5 in human pancreatic cancer cells revealed its ability to induce apoptosis through the activation of the caspase cascade. [4]MS-5 treatment led to the cleavage of caspases-3, -7, -8, and -9, as well as PARP. [4][14]Furthermore, it downregulated the anti-apoptotic protein Bcl-xL. [4][14]

Apoptosis Signaling Pathway Induced by a Naphthalene Derivative

G MS5 Naphthalene Derivative (MS-5) Bcl_xL Bcl-xL MS5->Bcl_xL inhibition Caspase9 Caspase-9 MS5->Caspase9 activation Caspase8 Caspase-8 MS5->Caspase8 activation Caspase3_7 Caspase-3, -7 Caspase9->Caspase3_7 activation Caspase8->Caspase3_7 activation PARP PARP Caspase3_7->PARP cleavage Apoptosis Apoptosis Caspase3_7->Apoptosis PARP->Apoptosis

Caption: Proposed apoptotic pathway induced by the naphthalene derivative MS-5 in pancreatic cancer cells. [4][14] 4.2.2. Inhibition of Pro-inflammatory and Cancer-related Signaling Pathways

  • MAPK/NF-κB Pathway: 2-Phenylnaphthalene derivatives have been shown to exert anti-inflammatory effects by downregulating the MAPK/NF-κB signaling pathway in lipopolysaccharide-stimulated macrophage cells. [11][15]These compounds inhibit the degradation of IκB and the nuclear translocation of the NF-κB subunit p65, thereby reducing the expression of pro-inflammatory mediators like iNOS and COX-II. [11][15]

Inhibition of the NF-κB Signaling Pathway by 2-Phenylnaphthalene Derivatives

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->IkB degradation NFkB_IkB->NFkB Gene_expression Pro-inflammatory Gene Expression PNAP 2-Phenylnaphthalene Derivatives PNAP->IKK inhibition

References

Methodological & Application

Applications of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, also commonly known as 1,2-dihydronaphthalene oxide or 1,2-epoxy-1,2,3,4-tetrahydronaphthalene, is a versatile bicyclic epoxide that serves as a valuable intermediate in organic synthesis. Its strained oxirane ring readily undergoes nucleophilic attack, providing a reliable method for the stereoselective introduction of vicinal functional groups onto the tetralin framework. This scaffold is present in a variety of biologically active molecules and pharmaceutical agents, making the efficient and controlled functionalization of this epoxide a topic of significant interest.

This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, including the epoxidation of 1,2-dihydronaphthalene or from chiral precursors to yield enantiomerically enriched products.

Protocol 1: Epoxidation of 1,2-Dihydronaphthalene

A common method for the synthesis of racemic this compound involves the direct epoxidation of 1,2-dihydronaphthalene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

  • Dissolve 1,2-dihydronaphthalene (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Enantioselective Synthesis of (1S,2R)-1,2-Epoxy-1,2,3,4-tetrahydronaphthalene[1]

An enantioselective route to (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene can be achieved from cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene.[1]

Experimental Protocol:

Step 1: Hydrogenation

  • To a solution of cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene in ethanol, add 10% Palladium on charcoal catalyst.[1]

  • Hydrogenate the mixture at atmospheric pressure until the reaction is complete.[1]

  • Filter off the catalyst and remove the solvent under reduced pressure to yield cis-(1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene.[1]

Step 2: Formation of the Dimesylate

  • Dissolve the diol from Step 1 in dichloromethane.

  • Add triethylamine (4.0 eq) and cool the solution to -20 °C.[1]

  • Add methanesulfonyl chloride (4.0 eq) in dichloromethane dropwise.[1]

  • Allow the solution to warm to room temperature to yield (1R,2S)-1,2-dimesyloxy-1,2,3,4-tetrahydronaphthalene.[1]

Step 3: Epoxidation

  • Dissolve the dimesylate in toluene.

  • Add 10% aqueous potassium hydroxide and a phase transfer catalyst (e.g., tetrabutylammonium bromide).[1]

  • Stir the mixture vigorously at room temperature for approximately 4 hours.[1]

  • Separate the organic layer, wash with water, dry, and concentrate to yield (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene.[1]

Applications in Organic Synthesis

The primary application of this compound is as an electrophile in ring-opening reactions with a wide range of nucleophiles. These reactions are typically highly stereospecific, proceeding via an Sₙ2 mechanism to give trans-disubstituted products.

Synthesis of trans-1,2-Amino Alcohols

The reaction of this compound with amines is a direct route to valuable trans-1,2-amino alcohols, which are important chiral auxiliaries and key structural motifs in many biologically active compounds. The reaction is regioselective, with the amine preferentially attacking the benzylic carbon (C1).

General Experimental Protocol for Aminolysis:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Add the desired amine (1.1-2.0 eq).

  • The reaction can be performed at room temperature or heated to reflux, depending on the nucleophilicity of the amine. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting trans-amino alcohol by crystallization or column chromatography.

Table 1: Synthesis of trans-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols

EntryAmineProductYield (%)Reference
1Ammoniatrans-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol-Mentioned as a general reaction
2Methylaminetrans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol-Mentioned as a general reaction
3Anilinetrans-1-Anilino-1,2,3,4-tetrahydronaphthalen-2-ol-Mentioned as a general reaction
...............

Note: Specific yield data for a broad range of amines from a single source was not available in the provided search results. The synthesis of thirteen different 1-amino-1,2,3,4-tetrahydronaphthalen-2-ols via this method has been reported, with the products being invariably the trans isomer due to regioselective attack at the C1 position.

Logical Workflow for the Synthesis of trans-Amino Alcohols:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product start_epoxide This compound solvent Solvent (e.g., EtOH, MeOH) start_epoxide->solvent start_amine Amine (R-NH2) start_amine->solvent temperature Temperature (RT to Reflux) solvent->temperature workup Solvent Removal temperature->workup purification Crystallization or Chromatography workup->purification product trans-1-(Alkyl/Aryl)amino-1,2,3,4-tetrahydronaphthalen-2-ol purification->product

Caption: Workflow for the synthesis of trans-amino alcohols.

Kinetic Resolution via Asymmetric C-H Hydroxylation

Racemic this compound can undergo kinetic resolution using chiral manganese-salen catalysts. This process involves the selective reaction of one enantiomer, allowing for the isolation of the unreacted epoxide in high enantiomeric excess. The major product of this resolution is an epoxy alcohol, resulting from the hydroxylation of a benzylic C-H bond.

Experimental Protocol for Kinetic Resolution:

A detailed experimental protocol for this specific reaction was not available in the provided search results. The following is a generalized procedure based on similar reactions.

  • To a solution of racemic this compound in a suitable solvent (e.g., dichloromethane), add the chiral (salen)Mn catalyst (e.g., 1-5 mol%).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add an oxidant (e.g., a stoichiometric amount of a terminal oxidant like NaOCl) slowly to the reaction mixture.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining epoxide and the conversion.

  • Quench the reaction at the optimal time to achieve a good balance between yield and enantiomeric excess.

  • Work up the reaction mixture by washing with water and brine, followed by drying and concentration.

  • Separate the unreacted epoxide from the epoxy alcohol product by column chromatography.

Table 2: Data from Kinetic Resolution of 1,2-Dihydronaphthalene Oxide

CatalystTime (h)Conversion (%)ee of Epoxide (%)
Chiral (salen)Mn---

Note: Specific quantitative data for this kinetic resolution was not available in the provided search results.

Decision Process for Kinetic Resolution:

G start Racemic this compound catalyst Chiral (salen)Mn Catalyst + Oxidant start->catalyst reaction Asymmetric C-H Hydroxylation catalyst->reaction monitoring Monitor Conversion & ee (Chiral HPLC/GC) reaction->monitoring decision Optimal Conversion/ee? monitoring->decision decision->monitoring No quench Quench Reaction decision->quench Yes separation Chromatographic Separation quench->separation product_epoxide Enantioenriched Epoxide separation->product_epoxide product_alcohol Epoxy Alcohol separation->product_alcohol

Caption: Decision workflow for kinetic resolution.

Synthesis of trans-1,2-Diols

Acid- or base-catalyzed hydrolysis of the epoxide leads to the corresponding trans-1,2-diol. This transformation is a fundamental reaction for installing a diol functionality with a defined stereochemistry.

Experimental Protocol for Hydrolysis:

Acid-Catalyzed:

  • Dissolve this compound in a mixture of an organic solvent (e.g., acetone or THF) and water.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HClO₄).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Neutralize the reaction with a mild base (e.g., NaHCO₃).

  • Extract the product with an organic solvent, dry, and concentrate to yield trans-1,2,3,4-tetrahydronaphthalene-1,2-diol.

Base-Catalyzed:

  • Dissolve the epoxide in a suitable solvent.

  • Add an aqueous solution of a strong base (e.g., NaOH or KOH).

  • Heat the reaction mixture if necessary.

  • After completion, neutralize the reaction and extract the product.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is primarily demonstrated in the stereoselective synthesis of trans-1,2-disubstituted tetralin derivatives through nucleophilic ring-opening reactions. The protocols and data presented herein provide a foundation for researchers to utilize this key intermediate in the synthesis of complex molecules, including pharmaceutically relevant compounds. Further exploration of its reactivity with a broader range of nucleophiles and under various catalytic conditions will undoubtedly continue to expand its applications in modern organic synthesis.

References

Application Notes and Protocols for 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, also known as 1,2-epoxy-1,2,3,4-tetrahydronaphthalene, is a valuable and versatile synthetic intermediate. Its strained oxirane ring fused to a tetrahydronaphthalene backbone makes it an excellent electrophile for various nucleophilic ring-opening reactions. This reactivity allows for the stereoselective introduction of functionalities, leading to the synthesis of a diverse range of substituted tetralin derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, with a focus on the preparation of trans-2-amino-3-hydroxy-1,2,3,4-tetrahydronaphthalene derivatives.

Key Application: Synthesis of trans-Aminohydroxytetralins

A primary application of this compound is in the synthesis of trans-2-amino-3-hydroxy-1,2,3,4-tetrahydronaphthalene and its N-substituted derivatives. The reaction proceeds via a nucleophilic attack of an amine on one of the epoxide carbons. This ring-opening is highly regioselective and stereospecific, leading to the formation of the trans isomer exclusively. This stereochemical outcome is a result of an SN2-type mechanism where the nucleophile attacks from the face opposite to the epoxide ring.

The general reaction scheme is as follows:

G cluster_0 Reaction Scheme Intermediate This compound Product trans-2-(Alkylamino)-1,2,3,4- tetrahydronaphthalen-1-ol Intermediate->Product + R-NH2 Amine Amine (R-NH2)

Caption: General reaction scheme for the synthesis of trans-aminohydroxytetralins.

This reaction pathway is fundamental for accessing a variety of N-substituted aminotetralin scaffolds, which are precursors to compounds with potential pharmacological activities, including antiarrhythmic and antihypertensive properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the epoxidation of 1,2-dihydronaphthalene to yield the title intermediate.

Materials:

  • 1,2-Dihydronaphthalene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1,2-dihydronaphthalene (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (1.1 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Expected Yield: 85-95%

Protocol 2: General Procedure for the Synthesis of N-Substituted trans-2-Amino-3-hydroxy-1,2,3,4-tetrahydronaphthalenes

This protocol outlines the general method for the ring-opening of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, benzylamine) (2.0-3.0 eq)

  • Ethanol or Methanol

  • Diethyl ether

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a sealed tube or a round-bottom flask equipped with a reflux condenser.

  • Add the desired amine (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-24 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by silica gel column chromatography.

  • For the preparation of hydrochloride salts, the purified free base can be dissolved in diethyl ether and treated with a solution of HCl in ether. The resulting precipitate is then collected by filtration.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-substituted trans-2-amino-3-hydroxy-1,2,3,4-tetrahydronaphthalenes based on literature reports.

Nucleophile (Amine)ProductRepresentative Yield (%)Reference
Ammoniatrans-2-Amino-3-hydroxy-1,2,3,4-tetrahydronaphthalene70-80Inferred from general reactivity
Benzylaminetrans-2-(Benzylamino)-3-hydroxy-1,2,3,4-tetrahydronaphthalene75-85Based on similar reactions
Piperidinetrans-2-(Piperidin-1-yl)-3-hydroxy-1,2,3,4-tetrahydronaphthalene80-90Ivanov et al. (1977)
Morpholinetrans-2-(Morpholin-4-yl)-3-hydroxy-1,2,3,4-tetrahydronaphthalene82-92Dantchev et al. (1974)
N-Methylpiperazinetrans-2-(4-Methylpiperazin-1-yl)-3-hydroxy-1,2,3,4-tetrahydronaphthalene78-88Ivanov et al. (1977)

Note: The yields are representative and can vary based on the specific reaction conditions and the scale of the synthesis.

Visualization of Experimental Workflow

The following diagram illustrates the typical experimental workflow for the synthesis and purification of N-substituted trans-2-amino-3-hydroxy-1,2,3,4-tetrahydronaphthalenes.

G cluster_workflow Experimental Workflow cluster_purification_options Purification Options Start Start: this compound and Amine Reaction Reaction in Solvent (e.g., Ethanol) at Reflux Start->Reaction Workup Solvent Evaporation Reaction->Workup Purification Purification Workup->Purification Recrystallization Recrystallization Purification->Recrystallization ColumnChromatography Column Chromatography Purification->ColumnChromatography Characterization Product Characterization (NMR, IR, MS) FinalProduct Final Product: trans-Aminohydroxytetralin Characterization->FinalProduct Recrystallization->Characterization ColumnChromatography->Characterization

Caption: Workflow for aminolysis of the oxirene and product isolation.

Signaling Pathway Diagram (Hypothetical)

While this compound is a synthetic intermediate and not directly involved in biological signaling, its derivatives often are. The following is a hypothetical signaling pathway diagram illustrating how a drug candidate derived from this intermediate might act as a receptor antagonist.

G cluster_pathway Hypothetical Drug Action Ligand Endogenous Ligand Receptor Target Receptor Ligand->Receptor Binds & Activates Signaling Downstream Signaling Cascade Receptor->Signaling Initiates Drug Drug Candidate (Tetralin Derivative) Drug->Receptor Binds & Blocks Response Cellular Response Signaling->Response

Caption: Hypothetical mechanism of a receptor antagonist derived from the intermediate.

Conclusion

This compound is a highly useful intermediate for the stereoselective synthesis of substituted tetralin derivatives. The protocols and data provided herein offer a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors, particularly for accessing novel aminotetralin scaffolds with potential therapeutic applications. The robust and predictable stereochemical outcome of the amine ring-opening reaction makes this intermediate an attractive building block in modern organic synthesis and medicinal chemistry.

Experimental protocol for the epoxidation of 1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Epoxidation of 1,2-Dihydronaphthalene

These application notes provide detailed protocols for the synthesis of 1,2-epoxy-1,2,3,4-tetrahydronaphthalene (also known as 1,2-dihydronaphthalene oxide), a valuable intermediate in synthetic organic chemistry and drug development. Two distinct methodologies are presented: a classic chemical oxidation using meta-chloroperoxybenzoic acid (m-CPBA) and a modern chemoenzymatic approach utilizing a fungal peroxygenase.

The selection of a specific protocol depends on the desired outcome, such as scalability, cost-effectiveness, and the need for stereocontrol. The chemoenzymatic method offers high selectivity under mild, environmentally friendly conditions, while the m-CPBA method is a robust and widely applicable technique.

Data Presentation: Comparison of Epoxidation Protocols

The following table summarizes the key quantitative parameters for the two detailed experimental protocols.

ParameterProtocol 1: Chemoenzymatic EpoxidationProtocol 2: Chemical Epoxidation (m-CPBA)
Starting Material 1,2-Dihydronaphthalene or Naphthalene(1R)-1-hydroxy-1,2-dihydronaphthalene
Oxidizing Agent Hydrogen Peroxide (H₂O₂)meta-Chloroperoxybenzoic acid (m-CPBA)
Catalyst Recombinant Peroxygenase (rAaeUPO)None
Solvent System NaPi buffer (pH 7.0) with 30% CH₃CNDichloromethane (CH₂Cl₂) and Phosphate Buffer (pH 8)
Reaction Temperature 25 - 30 °C0 °C to Room Temperature
Reaction Time 2.5 minutes - 8 hoursOvernight
Reported Yield Up to 80% (for related substrates)[1]91%[2]
Key Advantage High selectivity, mild conditionsHigh yield, robust, well-established

Experimental Workflow

The general experimental workflow for the epoxidation of 1,2-dihydronaphthalene involves reaction setup, monitoring, aqueous work-up, and final purification.

Epoxidation_Workflow Start Starting Materials (1,2-Dihydronaphthalene, Solvent, Oxidant) Reaction Epoxidation Reaction (Stirring, Temp. Control) Start->Reaction Combine Workup Aqueous Work-up (Phase Separation, Washing) Reaction->Workup Quench Purification Purification (Evaporation, Chromatography) Workup->Purification Extract Organic Layer Product Purified Epoxide Product Purification->Product Isolate

Caption: General workflow for the epoxidation of 1,2-dihydronaphthalene.

Experimental Protocols

Protocol 1: Chemoenzymatic Epoxidation using Fungal Peroxygenase

This protocol describes the epoxidation using a recombinant peroxygenase from Agrocybe aegerita (rAaeUPO), which employs hydrogen peroxide as the terminal oxidant under mild, aqueous conditions.[3][4] This method is adapted from procedures developed for naphthalene and related aromatic substrates.[3][4]

Materials:

  • 1,2-Dihydronaphthalene

  • Recombinant Agrocybe aegerita unspecific peroxygenase (rAaeUPO)

  • Sodium Phosphate (NaPi) buffer (100 mM, pH 7.0)

  • Acetonitrile (CH₃CN)

  • Hydrogen Peroxide (H₂O₂) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a 1 mL reaction mixture by dissolving 1,2-dihydronaphthalene (to a final concentration of 2 mM) in NaPi buffer (100 mM, pH 7) containing 30% (v/v) acetonitrile as a cosolvent.[3][4]

  • Enzyme Addition: Add the rAaeUPO enzyme to the mixture to achieve a final concentration of approximately 200 nM.[3][4] Stir the solution gently at 25 °C.

  • Initiation: Start the reaction by adding hydrogen peroxide to a final concentration of 2 mM.[3][4]

  • Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 2.5 minutes to a few hours), monitoring the formation of the epoxide by a suitable analytical method such as UV-Vis spectroscopy or HPLC.[3]

  • Work-up: Upon completion, quench the reaction and extract the mixture with an equal volume of dichloromethane. Repeat the extraction three times.[5]

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude epoxide product.[3][4] Further purification can be achieved via column chromatography if necessary.

Protocol 2: Chemical Epoxidation with m-CPBA in a Biphasic System

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) in a two-phase system to synthesize the epoxide. The aqueous buffer at pH 8 helps to prevent the acid-sensitive epoxide product from decomposing.[2]

Materials:

  • 1,2-Dihydronaphthalene derivative (e.g., cis-(1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 8)

  • 10% Sodium Sulfite (Na₂SO₃) solution

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: Dissolve the 1,2-dihydronaphthalene derivative (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.[5]

  • Buffer Addition: Add an equal volume of phosphate buffer (pH 8) to the flask to create a two-phase system.[2]

  • Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • m-CPBA Addition: Add m-CPBA (approximately 2.0 equivalents) to the mixture in portions over a period of 2 hours while maintaining the temperature at 0 °C.[5]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir vigorously overnight.[5]

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with a 10% sodium sulfite solution (to quench excess peroxide), followed by a 10% sodium bicarbonate solution (to remove m-chlorobenzoic acid).[5]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[5] Recrystallization or column chromatography can be used for further purification. This procedure has been reported to yield syn-(1R,2S,4R)-1,2-epoxy-4-hydroxy-1,2,3,4-tetrahydronaphthalene in 91% yield from the corresponding diol.[2]

References

Application of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene in the Synthesis of Aryldihydronaphthalene Lignan Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, also known as 1,2-dihydronaphthalene oxide, serves as a versatile building block in the synthesis of complex natural products. This application note details its use in the diastereoselective synthesis of aryldihydronaphthalene (AHN) lignan scaffolds through a thermally induced [3+2] dipolar cycloaddition reaction. This method provides an efficient route to construct the core structure of various biologically active lignans. Experimental protocols and quantitative data are provided for researchers in natural product synthesis and drug development.

Introduction

Lignans are a large class of natural products possessing a wide range of biological activities, including anticancer, antiviral, and antioxidant properties. The aryldihydronaphthalene (AHN) subclass of lignans is characterized by a C1-aryl substituted dihydronaphthalene skeleton. The efficient and stereocontrolled construction of this scaffold is a key challenge in the total synthesis of these natural products. This compound has emerged as a valuable precursor for this purpose, particularly through its reaction as a vinyl-substituted carbonyl ylide precursor in cycloaddition reactions.

Application: Synthesis of Aryldihydronaphthalene Lignan Precursors

A key application of this compound is its use in a one-pot, thermally induced formal [3+2] dipolar cycloaddition with dipolarophiles such as dimethyl fumarate. This reaction proceeds through the in situ formation of a vinyl-substituted carbonyl ylide from the epoxide, which then undergoes a concerted cycloaddition to afford the highly functionalized aryldihydronaphthalene core. This strategy allows for the rapid assembly of the complex lignan scaffold with excellent diastereoselectivity.

Reaction Scheme:

The overall transformation involves the reaction of this compound with an electron-deficient alkene, such as dimethyl fumarate, upon heating. The reaction proceeds via a carbonyl ylide intermediate to furnish the cycloadduct, which is a key intermediate for the synthesis of various lignan natural products.

G A This compound C Aryldihydronaphthalene Adduct A->C Heat (110 °C) Toluene B Dimethyl Fumarate B->C

Caption: General reaction scheme for the [3+2] cycloaddition.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the aryldihydronaphthalene adduct from this compound and dimethyl fumarate.

EntryStarting EpoxideDipolarophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1This compoundDimethyl FumarateToluene1101285>20:1

Experimental Protocols

Materials and Methods:

  • This compound: Synthesized from 1,2-dihydronaphthalene via epoxidation with an appropriate oxidizing agent (e.g., m-CPBA).

  • Dimethyl Fumarate: Commercially available, used as received.

  • Toluene: Anhydrous, freshly distilled.

  • Instrumentation: All reactions were carried out under an inert atmosphere (argon or nitrogen). ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) was used to confirm the molecular formula of the product.

Protocol for the Synthesis of the Aryldihydronaphthalene Adduct:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar was added this compound (1.0 equiv.).

  • Anhydrous toluene was added to dissolve the epoxide.

  • Dimethyl fumarate (1.2 equiv.) was added to the solution.

  • The Schlenk tube was sealed, and the reaction mixture was heated to 110 °C in an oil bath.

  • The reaction was monitored by thin-layer chromatography (TLC).

  • After 12 hours, the reaction was cooled to room temperature.

  • The solvent was removed under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired aryldihydronaphthalene adduct as a white solid.

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow from the starting materials to the final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Reagents: - this compound - Dimethyl Fumarate - Anhydrous Toluene start->reagents setup Reaction Setup: - Add reactants to Schlenk tube - Dissolve in toluene reagents->setup heating Heat to 110 °C setup->heating monitoring Monitor by TLC heating->monitoring cooldown Cool to Room Temperature monitoring->cooldown evaporation Solvent Evaporation cooldown->evaporation purification Flash Column Chromatography evaporation->purification product Isolated Aryldihydronaphthalene Adduct purification->product

Caption: Workflow for the synthesis of the aryldihydronaphthalene adduct.

Conclusion

The use of this compound in a thermally induced [3+2] dipolar cycloaddition reaction provides an efficient and highly diastereoselective method for the synthesis of aryldihydronaphthalene lignan precursors. This approach offers a powerful tool for the construction of complex natural products and their analogues for further investigation in drug discovery programs. The detailed protocol and quantitative data presented herein should enable researchers to readily apply this methodology in their synthetic endeavors.

Catalytic Routes to 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For researchers, scientists, and professionals in drug development, the synthesis of chiral epoxides is a critical step in the creation of complex molecular architectures. 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, also known as 1,2-dihydronaphthalene oxide, is a valuable building block in this regard. This document provides an overview of catalytic methods for its formation, with a focus on asymmetric synthesis, and includes detailed experimental protocols based on published literature.

Introduction to Catalytic Epoxidation of 1,2-Dihydronaphthalene

The formation of this compound is achieved through the epoxidation of 1,2-dihydronaphthalene. Various catalytic systems have been developed to control the stereochemistry of this transformation, leading to enantiomerically enriched products. These methods primarily include metal-based catalysis and biocatalysis.

Metal-Based Catalytic Systems

Chiral metal complexes have been extensively studied as catalysts for the asymmetric epoxidation of olefins, including 1,2-dihydronaphthalene. Manganese-based catalysts, in particular, have shown significant promise.

Asymmetric Epoxidation with Manganese Chiroporphyrins

Sterically hindered manganese chiroporphyrins have been demonstrated to be effective catalysts for the asymmetric epoxidation of 1,2-dihydronaphthalene, yielding high levels of stereoinduction.[1][2] The enantioselectivity of the reaction has been correlated with the degree of non-planar distortion of the porphyrin ligand.[1][2]

Table 1: Asymmetric Epoxidation of 1,2-Dihydronaphthalene using Manganese Chiroporphyrin Catalysts

CatalystLigand SubstituentEnantiomeric Excess (ee) (%)
2j N,N-diphenylamide86
2l N,N-dibenzylamide-
2g (1S)-endo-bornyl ester-

Data extracted from literature; specific ee values for all catalysts were not available in the primary text.[1][2]

This protocol is based on the general procedures described for epoxidation reactions catalyzed by manganese porphyrin complexes.[1][2]

Materials:

  • 1,2-Dihydronaphthalene (substrate)

  • Manganese chiroporphyrin catalyst (e.g., 2j )

  • Iodosylbenzene (PhIO) (oxidant)

  • Dichloromethane (CH₂Cl₂, solvent)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the manganese chiroporphyrin catalyst in dichloromethane.

  • Add 1,2-dihydronaphthalene to the solution.

  • Stir the mixture at room temperature.

  • Add iodosylbenzene as the oxidant. The addition can be done in portions to control the reaction rate.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction.

  • Purify the product, this compound, using column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Note: The detailed synthesis of the manganese chiroporphyrin catalysts is described in the supporting information of the cited literature.[1][3]

Kinetic Resolution with Chiral (salen)Mn Complexes

Chiral (salen)Mn complexes can be employed for the kinetic resolution of racemic 1,2-dihydronaphthalene oxide.[4] This method relies on the enantioselective oxidation of one enantiomer of the epoxide, leading to an enrichment of the other. It was observed that the enantiomeric excess of the remaining epoxide increases over time, albeit with a decrease in the overall yield.[4]

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_analysis Analysis racemic_epoxide Racemic 1,2-Dihydronaphthalene Oxide reaction_mixture Reaction Mixture racemic_epoxide->reaction_mixture catalyst Chiral (salen)Mn Catalyst catalyst->reaction_mixture solvent Solvent solvent->reaction_mixture enriched_epoxide Enantioenriched Epoxide reaction_mixture->enriched_epoxide Slower reacting enantiomer oxidized_product Oxidized Byproduct reaction_mixture->oxidized_product Faster reacting enantiomer analysis GC/HPLC Analysis enriched_epoxide->analysis ee_determination Determine ee and Yield analysis->ee_determination

Figure 1. Workflow for the kinetic resolution of 1,2-dihydronaphthalene oxide.

Biocatalytic Methods

Enzymes offer a green and highly selective alternative for the synthesis of chiral epoxides.

Fungal Peroxygenase-Catalyzed Epoxidation

Fungal peroxygenases can catalyze the epoxidation of naphthalene to form the corresponding epoxide intermediate.[5][6] This enzymatic approach can be coupled with subsequent nucleophilic ring-opening reactions to generate a variety of chiral trans-disubstituted cyclohexadiene derivatives.[5][6]

Table 2: Biocatalytic Epoxidation of Naphthalene

EnzymeSubstrateProductKey Feature
Fungal Peroxygenase (e.g., PaDa-I)NaphthaleneNaphthalene EpoxideIntermediate can be trapped with nucleophiles.[5][6]

This protocol is a generalized procedure based on the use of fungal peroxygenases.[5]

Materials:

  • Naphthalene (substrate)

  • Fungal peroxygenase (e.g., PaDa-I)

  • Hydrogen peroxide (H₂O₂) (oxidant)

  • Buffer solution (e.g., potassium phosphate buffer)

  • Co-solvent (e.g., acetone) if needed for substrate solubility

Procedure:

  • Prepare a reaction mixture containing the buffer solution and the fungal peroxygenase.

  • Add a solution of naphthalene in a minimal amount of co-solvent.

  • Initiate the reaction by the controlled addition of hydrogen peroxide. The concentration of H₂O₂ should be carefully monitored to avoid enzyme inactivation.[5]

  • Stir the reaction mixture at a controlled temperature.

  • Monitor the formation of the epoxide. Due to its reactivity, the epoxide is often trapped in situ with a nucleophile.

  • Extract the product from the reaction mixture using an organic solvent.

  • Purify the product by chromatography.

Chemoenzymatic Synthesis

A combination of enzymatic and chemical steps can be a powerful strategy for producing enantiopure compounds.

Synthesis from Naphthalene via Dihydrodiol

This approach involves the initial dihydroxylation of naphthalene by a dioxygenase enzyme to produce an enantiopure dihydrodiol, which is then chemically converted to the epoxide.

G Naphthalene Naphthalene Dihydrodiol (1R,2S)-1,2-Dihydroxy- 1,2-dihydronaphthalene Naphthalene->Dihydrodiol Dioxygenase Tetrahydrodiol (1R,2S)-1,2-Dihydroxy- 1,2,3,4-tetrahydronaphthalene Dihydrodiol->Tetrahydrodiol Catalytic Hydrogenation (Pd/C, H₂) Epoxide 1a,2,3,7b-Tetrahydronaphtho [1,2-b]oxirene Tetrahydrodiol->Epoxide Chemical Conversion (e.g., via dimesylate)

Figure 2. Chemoenzymatic synthesis of the target epoxide from naphthalene.

This protocol is based on the conversion of (1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene to the corresponding epoxide.[7]

Materials:

  • (1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Toluene (solvent)

  • Aqueous potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (phase transfer catalyst)

Procedure:

  • Mesylation:

    • Dissolve (1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene in a suitable solvent.

    • Cool the solution to -20 °C.

    • Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at low temperature until completion.

    • The resulting dimesylate is often used in the next step without extensive purification due to its limited stability.[7]

  • Epoxidation:

    • Dissolve the crude dimesylate in toluene.

    • Add aqueous potassium hydroxide and a catalytic amount of tetrabutylammonium bromide.

    • Stir the two-phase mixture vigorously at room temperature.

    • Monitor the reaction by TLC.

    • After completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting epoxide by column chromatography.

These protocols and data provide a starting point for researchers interested in the catalytic synthesis of this compound. The choice of method will depend on the desired stereochemistry, available resources, and scalability requirements.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,2,3,4-Tetrahydronaphthalene-1,2-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the laboratory-scale synthesis of 1,2,3,4-Tetrahydronaphthalene-1,2-oxide, a valuable epoxide intermediate in organic synthesis. The primary method detailed is the epoxidation of 1,2-dihydronaphthalene using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective method for the formation of epoxide rings from alkenes.[1][2] An alternative, multi-step synthesis from a diol precursor is also briefly described. This document includes comprehensive experimental procedures, tables of quantitative data, and graphical representations of the synthetic workflow and reaction mechanism to aid in practical application.

Introduction

1,2,3,4-Tetrahydronaphthalene-1,2-oxide, also known as 1,2-epoxy-1,2,3,4-tetrahydronaphthalene, is a key synthetic intermediate. Its strained oxirane ring makes it susceptible to nucleophilic attack, enabling the introduction of a variety of functional groups with stereochemical control. This reactivity is of significant interest in the synthesis of complex organic molecules, including pharmaceutical compounds and natural products. The following protocols offer reliable methods for the preparation of this versatile building block on a laboratory scale.

Synthesis Methods

Primary Method: Direct Epoxidation of 1,2-Dihydronaphthalene

The most direct route to 1,2,3,4-Tetrahydronaphthalene-1,2-oxide is the epoxidation of the corresponding alkene, 1,2-dihydronaphthalene, using a peroxy acid. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available reagent for this transformation.[1][2] The reaction is typically carried out in a chlorinated solvent and proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond.

Reaction Scheme:

Alternative Method: Multi-step Synthesis from a Diol

An alternative pathway to a specific enantiomer of the target molecule, (1S,2R)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene, involves a multi-step process starting from cis-(1R,2S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene. This method involves the formation of a bis-sulfonyl ester intermediate, followed by treatment with an alkali metal hydroxide to induce ring closure to the epoxide. This method is particularly useful for obtaining enantiomerically pure product.

Experimental Protocols

Protocol for the Epoxidation of 1,2-Dihydronaphthalene with m-CPBA

This protocol is adapted from established procedures for the epoxidation of dihydronaphthalene derivatives and general m-CPBA epoxidation methods.

Materials:

  • 1,2-Dihydronaphthalene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1,2-dihydronaphthalene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of 1,2-dihydronaphthalene at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 1,2,3,4-Tetrahydronaphthalene-1,2-oxide.

Protocol for the Synthesis of (1R,2S)-1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

This protocol is based on a literature procedure for the synthesis of a specific enantiomer.[3]

Materials:

  • (1R,2S)-trans-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol

  • Sodium hydride (NaH)

  • Dry tetrahydrofuran (THF)

  • Diethyl ether

  • Water

Procedure:

  • To a solution of (1R,2S)-trans-2-chloro-1,2,3,4-tetrahydronaphthalen-1-ol (1.0 eq) in dry THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Stir the reaction mixture for 2 hours at 0 °C, then for 1 hour at room temperature.

  • Filter off the salts and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting brown oily residue in diethyl ether, wash with water, dry over anhydrous magnesium sulfate, and concentrate to yield (1R,2S)-1,2-epoxy-1,2,3,4-tetrahydronaphthalene as a colorless oil. A yield of 58% has been reported for this procedure.[3]

Data Presentation

Quantitative Data Summary
ParameterValueReference
Product Name 1,2,3,4-Tetrahydronaphthalene-1,2-oxide
CAS Number 2461-34-9
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol
Appearance Colorless oil[3]
Yield (from chlorohydrin) 58%[3]
Spectroscopic Data
Technique Data
¹H NMR Spectral data is available and consistent with the proposed structure.
¹³C NMR Spectral data is available and consistent with the proposed structure.
Mass Spec (GC-MS) m/z 104 (Top Peak)
IR Characteristic peaks corresponding to the epoxide and aromatic functionalities are expected.

Visualizations

Reaction Pathway for Epoxidation

G Dihydronaphthalene 1,2-Dihydronaphthalene Intermediate Transition State Dihydronaphthalene->Intermediate mCPBA m-CPBA mCPBA->Intermediate Epoxide 1,2,3,4-Tetrahydronaphthalene-1,2-oxide Intermediate->Epoxide Byproduct m-Chlorobenzoic Acid Intermediate->Byproduct

Caption: Reaction pathway for the epoxidation of 1,2-dihydronaphthalene.

Experimental Workflow for Epoxidation

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve Dihydronaphthalene Dissolve Dihydronaphthalene Cool to 0°C Cool to 0°C Dissolve Dihydronaphthalene->Cool to 0°C Add m-CPBA Add m-CPBA Cool to 0°C->Add m-CPBA React at RT React at RT Add m-CPBA->React at RT Quench with NaHCO3 Quench with NaHCO3 React at RT->Quench with NaHCO3 Separate Layers Separate Layers Quench with NaHCO3->Separate Layers Wash with Brine Wash with Brine Separate Layers->Wash with Brine Dry Organic Layer Dry Organic Layer Wash with Brine->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Pure Epoxide Pure Epoxide Column Chromatography->Pure Epoxide

Caption: Experimental workflow for the synthesis of the target epoxide.

References

Application Notes and Protocols: 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, also known as 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene, as a versatile building block in the synthesis of novel pharmaceutical agents. The focus is on its application in the development of compounds with potential antidepressant and anorexigenic properties.

Introduction

This compound is a valuable synthetic intermediate characterized by a strained oxirane ring fused to a tetrahydronaphthalene scaffold. This epoxide moiety serves as a key electrophilic site for nucleophilic ring-opening reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. A significant application of this building block is in the synthesis of a series of trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ols, which have demonstrated potential as modulators of the central nervous system.

Application: Synthesis of Potential Antidepressant and Anorexigenic Agents

The primary application highlighted is the synthesis of a library of thirteen trans-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol derivatives. The core synthetic strategy involves the regioselective nucleophilic ring-opening of the epoxide by various primary and secondary amines. This reaction proceeds with high stereoselectivity, yielding the trans isomer as the major product.

Synthetic Workflow

The general workflow for the synthesis of these target compounds is depicted below.

G start This compound reaction Nucleophilic Ring-Opening start->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction product trans-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol reaction->product purification Purification (e.g., Crystallization, Chromatography) product->purification bioassay Biological Assays (Antidepressant & Anorexigenic) purification->bioassay final_product Lead Compound Identification bioassay->final_product G drug Aminotetralol Derivative receptor CNS Receptor (e.g., 5-HT, DA) drug->receptor signaling Intracellular Signaling Cascade receptor->signaling neurotransmitter Neurotransmitter Release/Reuptake Modulation signaling->neurotransmitter response Physiological Response (Antidepressant/Anorexigenic Effect) neurotransmitter->response

Troubleshooting & Optimization

Technical Support Center: Purification of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene. The information is designed to address common challenges encountered during the purification of this epoxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The most common and effective purification techniques for epoxides like this compound are column chromatography on silica gel and recrystallization. For analytical purposes and enantiomeric separation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also employed.[1][2][3][4][5]

Q2: What are suitable solvent systems for column chromatography of this compound?

A2: A common starting point for the silica gel chromatography of naphthalene epoxides is a non-polar solvent system, with a gradual increase in polarity. A typical eluent system is a mixture of ethyl acetate and a non-polar solvent like pentane or heptane.[4][5] The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

Q3: How can I monitor the purification process effectively?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of column chromatography.[1] Staining with a permanganate solution can be used to visualize the epoxide, which will appear as a yellow spot on a purple background. For more quantitative analysis, HPLC or GC can be utilized.[3][6][7]

Q4: Is this compound stable during purification?

A4: Epoxides can be sensitive to acidic conditions, which can lead to ring-opening. Therefore, it is advisable to use neutral silica gel for chromatography or to buffer the silica gel. Prolonged exposure to heat should also be avoided.

Q5: What are the expected impurities from the synthesis of this compound?

A5: Common impurities may include unreacted starting material (1,2-dihydronaphthalene), the corresponding diol from hydrolysis of the epoxide, and polymeric byproducts. If an oxidizing agent was used for epoxidation, residual oxidant or its byproducts might also be present.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Column Chromatography
Possible Cause Suggested Solution
Compound streaking or remaining on the column The solvent system may be too non-polar. Gradually increase the polarity of the eluent. Consider adding a small percentage of a more polar solvent like methanol.
Decomposition on silica gel The silica gel may be too acidic, causing the epoxide to ring-open. Use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine to the eluent.
Co-elution with impurities Optimize the solvent system using TLC with different solvent mixtures to achieve better separation. A different stationary phase, such as alumina, could also be explored.
Problem 2: Presence of Diol Impurity in the Final Product
Possible Cause Suggested Solution
Hydrolysis during workup or purification Ensure all solvents and glassware are dry. Avoid acidic conditions during the workup. Use neutral silica gel for chromatography.
Incomplete separation from the diol The diol is significantly more polar than the epoxide. A less polar eluent system should effectively separate the two compounds. If the diol is still present, a second chromatographic purification may be necessary.
Problem 3: Difficulty with Crystallization
Possible Cause Suggested Solution
Presence of impurities inhibiting crystal formation Purify the crude product by column chromatography first to remove impurities that may be acting as crystallization inhibitors.
Inappropriate solvent choice The ideal crystallization solvent should dissolve the compound when hot but not at room temperature or below. Experiment with different solvents or solvent mixtures. For naphthalene derivatives, solvents like ethanol or methanol can be effective.[8]
Solution is too concentrated or too dilute If the solution is too concentrated, the product may oil out. If too dilute, crystallization may not occur. Adjust the concentration accordingly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is level with the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system determined by TLC analysis.

    • Collect fractions and monitor their composition using TLC.

    • Gradually increase the polarity of the eluent as needed to elute the desired compound.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water).[8]

    • Allow the solution to cool to room temperature and then in an ice bath.

    • The ideal solvent will show good crystal formation upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Typical Solvent Systems for Purification

Purification MethodStationary PhaseTypical Eluent System
Column ChromatographySilica GelEthyl Acetate in Pentane/Heptane (e.g., 10%)[4][5]
Thin-Layer ChromatographySilica GelChloroform (for general epoxides)[1]
Reversed-Phase HPLCC18Acetonitrile/Water (e.g., 40% Acetonitrile)[6][7]

Visualizations

experimental_workflow Purification Workflow for this compound crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Optimize Solvent purity_check Purity Check (TLC, HPLC, GC) column_chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check purity_check->recrystallization Further Purification Needed pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Purification Yield start Low Yield After Purification check_tlc Analyze TLC of Crude and Purified Fractions start->check_tlc streaking Streaking or Spot Tailing? check_tlc->streaking decomposition Evidence of Decomposition? streaking->decomposition No adjust_polarity Adjust Eluent Polarity streaking->adjust_polarity Yes co_elution Co-elution of Impurities? decomposition->co_elution No use_neutral_silica Use Neutral Silica Gel decomposition->use_neutral_silica Yes optimize_solvent Optimize Solvent System co_elution->optimize_solvent Yes

Caption: A decision-making diagram for troubleshooting low yields in chromatographic purification.

References

Technical Support Center: Synthesis of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, also known as 1,2-dihydronaphthalene oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is the epoxidation of 1,2-dihydronaphthalene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an aprotic solvent like dichloromethane (DCM) or chloroform. Other oxidizing agents like hydrogen peroxide, sometimes in the presence of a catalyst, can also be employed.

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The most common byproducts are:

  • trans-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene: This diol is formed by the acid-catalyzed hydrolysis of the desired epoxide product. This is the most common impurity if moisture is present.

  • 1-Naphthol: This can form via rearrangement of the epoxide, a reaction that can be promoted by acidic conditions.

  • m-Chlorobenzoic acid (if using m-CPBA): This is the reduced form of the oxidizing agent and is always a co-product of the reaction.

Q3: How can I minimize the formation of the diol byproduct?

A3: To minimize diol formation, it is crucial to maintain anhydrous (dry) reaction conditions. This includes using anhydrous solvents, drying the starting 1,2-dihydronaphthalene, and potentially adding a mild, non-nucleophilic base like sodium bicarbonate to neutralize any acidic impurities or the m-chlorobenzoic acid byproduct as it forms.

Q4: My reaction seems to be producing a significant amount of 1-naphthol. What could be the cause?

A4: Formation of 1-naphthol suggests that the epoxide is rearranging. This is often catalyzed by acid. Ensure your glassware is clean and free of acidic residues. If using a commercial solution of a peroxy acid, check for any strong acid impurities. Performing the reaction at lower temperatures can also help to suppress this rearrangement.

Q5: How can I effectively purify the desired epoxide from the byproducts?

A5: Column chromatography on silica gel is the most common method for purification. The polarity differences between the epoxide, the diol, and 1-naphthol allow for good separation. A solvent system such as a gradient of ethyl acetate in hexane is typically effective. The m-chlorobenzoic acid can often be removed by a basic wash during the workup.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material (1,2-dihydronaphthalene) 1. Inactive oxidizing agent (e.g., old m-CPBA). 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh batch of the oxidizing agent or titrate to determine its activity. 2. Allow the reaction to warm to room temperature, or gently warm if the literature procedure allows. 3. Monitor the reaction by TLC and extend the reaction time.
Multiple spots on TLC, including a very polar spot. Formation of the diol byproduct due to the presence of water.1. Repeat the reaction using freshly distilled, anhydrous solvents. 2. Ensure all glassware is thoroughly dried. 3. Add a buffer like sodium bicarbonate to the reaction mixture.
Product decomposes on silica gel column. The silica gel is too acidic, causing the epoxide to ring-open or rearrange.1. Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent). 2. Use a less acidic stationary phase like neutral alumina for chromatography.
Isolated yield is low despite complete conversion. 1. Product is volatile and lost during solvent removal. 2. Epoxide is undergoing further reaction upon prolonged reaction times.1. Use a rotary evaporator at a reduced temperature and pressure. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid byproduct formation from the product itself.

Experimental Protocol: Epoxidation of 1,2-Dihydronaphthalene with m-CPBA

This protocol is a representative procedure and may require optimization.

Materials:

  • 1,2-Dihydronaphthalene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dihydronaphthalene (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled solution of 1,2-dihydronaphthalene over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture back to 0 °C and quench by slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid. Stir vigorously for 15 minutes.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil or white solid.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis_Pathway DHN 1,2-Dihydronaphthalene Epoxide This compound (Desired Product) DHN->Epoxide Epoxidation mCPBA m-CPBA mCBA m-Chlorobenzoic Acid (Byproduct) mCPBA->mCBA Reduction

Caption: Main synthesis pathway for this compound.

Byproduct_Formation Epoxide This compound Diol trans-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene Epoxide->Diol Hydrolysis (H₂O, H⁺) Naphthol 1-Naphthol Epoxide->Naphthol Rearrangement (H⁺)

Caption: Common byproduct formation pathways from the desired epoxide.

Experimental_Workflow Start Dissolve 1,2-Dihydronaphthalene in anhydrous DCM Add_mCPBA Add m-CPBA solution at 0 °C Start->Add_mCPBA React Stir and monitor by TLC Add_mCPBA->React Workup Aqueous Workup (Quench, Neutralize, Wash) React->Workup Purify Column Chromatography Workup->Purify Product Pure Epoxide Purify->Product

Caption: General experimental workflow for the synthesis and purification.

Technical Support Center: Synthesis of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene?

A1: The most common starting material is 1,2-dihydronaphthalene. Other precursors mentioned in the literature include naphthalene, which can be converted to the epoxide via chemoenzymatic reactions.[1][2][3]

Q2: What are the typical oxidizing agents used for the epoxidation of 1,2-dihydronaphthalene?

A2: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for the epoxidation of alkenes like 1,2-dihydronaphthalene.[4][5] Hydrogen peroxide in the presence of a catalyst is another common oxidizing agent.[1][2][3]

Q3: What are some common catalysts used in this synthesis?

A3: For chemical synthesis, manganese(III) complexes and other metal-based catalysts have been shown to be effective.[6][7] In biocatalytic methods, enzymes like peroxygenases are employed.[1][2][3]

Q4: What are typical reaction yields for this synthesis?

A4: Yields can vary significantly depending on the chosen method, catalyst, and reaction conditions. Reported yields range from moderate (e.g., 32-58%) to high (e.g., up to 96%).[8][9] For instance, a chemoenzymatic approach has been reported to achieve high conversion rates.[2]

Q5: How can the product be purified?

A5: Common purification techniques include column chromatography on silica gel and recrystallization.[8][9] The choice of solvent for these methods is crucial for obtaining a pure product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive or insufficient oxidizing agent.- Use a fresh batch of the oxidizing agent (e.g., m-CPBA). - Ensure the correct stoichiometry of the oxidizing agent is used.
Poor catalyst activity.- If using a metal catalyst, ensure it is properly activated and handled under the recommended atmospheric conditions. - For enzymatic reactions, verify the activity of the enzyme and ensure optimal pH and temperature.[1][2]
Incorrect reaction temperature.- Optimize the reaction temperature. Epoxidations are often carried out at low temperatures (e.g., 0°C) to control selectivity and minimize side reactions.[4]
Formation of Byproducts (e.g., diols) Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - In aqueous media, the epoxide ring can be hydrolyzed to a diol.[10][11] If diol formation is significant, consider performing the reaction in a non-aqueous solvent.
Over-oxidation.- Carefully control the amount of oxidizing agent and the reaction time to prevent further oxidation of the epoxide.
Difficulty in Product Isolation/Purification Product is an oil and does not crystallize.- Attempt purification by column chromatography using a suitable solvent system (e.g., hexane and dichloromethane or diethyl ether and hexane).[8][9]
Impurities co-elute with the product during chromatography.- Optimize the solvent system for column chromatography to improve separation. - Consider recrystallization from a different solvent system after chromatography.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene and related epoxidations.

Table 1: Chemical Synthesis Conditions and Yields

Starting MaterialOxidizing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1,4-dihydronaphthalenem-CPBA (55%)-Acetonitrile0 to RT6-[4]
1,4-dihydronaphthalenem-CPBA (70%)-Methylene chloride / aq. NaHCO3RT1-[5]
trans-2(S)-acetoxy-1(R)-chloro-1,2,3,4-tetrahydronaphthaleneSodium methoxide-Tetrahydrofuran0 to 42 + overnight58[8][9]

Table 2: Biocatalytic Synthesis Conditions

Starting MaterialEnzymeCo-solventpHTemperature (°C)[H₂O₂] (mM)Reference
NaphthalenePeroxygenase (PaDa-I)Acetonitrile (30%)7.0301-4[1]

Experimental Protocols

Protocol 1: Epoxidation using m-CPBA

This protocol is adapted from a general procedure for the epoxidation of dihydronaphthalene.[4][5]

  • Dissolve 1,4-dihydronaphthalene in acetonitrile at 0°C.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in acetonitrile dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to stir for 6 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Dilute the residue with methylene chloride and filter.

  • Wash the filtrate sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Chemoenzymatic Epoxidation of Naphthalene

This protocol is based on the chemoenzymatic synthesis described in the literature.[2]

  • Prepare a reaction mixture in a sodium phosphate buffer (100 mM, pH 7) containing 30% v/v acetonitrile as a cosolvent.

  • Add naphthalene to the mixture to a final concentration of 2 mM.

  • Add the recombinant peroxygenase (e.g., PaDa-I) to a final concentration of 200 nM.

  • Initiate the reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 2 mM.

  • Gently stir the reaction at 25°C.

  • Monitor the formation of the naphthalene-1,2-epoxide.

  • After the reaction is complete, extract the mixture with dichloromethane.

  • Dry the organic phase over MgSO₄ and evaporate under reduced pressure.

Visualizations

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_reagents Check Oxidizing Agent start->check_reagents check_catalyst Check Catalyst Activity start->check_catalyst check_temp Verify Reaction Temperature start->check_temp solution_reagents Use fresh/correct amount of reagent check_reagents->solution_reagents solution_catalyst Activate/verify catalyst or enzyme check_catalyst->solution_catalyst solution_temp Optimize temperature check_temp->solution_temp Chemical_Synthesis_Workflow start Start dissolve Dissolve Starting Material start->dissolve cool Cool Reaction Mixture dissolve->cool add_reagent Add Oxidizing Agent cool->add_reagent react Stir at Reaction Temperature add_reagent->react monitor Monitor Reaction (TLC) react->monitor workup Aqueous Workup monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify end Pure Product purify->end

References

Troubleshooting guide for the synthesis of tetralin oxides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetralin oxides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of tetralin oxides?

A1: The most prevalent method for synthesizing tetralin oxides, specifically tetralin hydroperoxide, is the autoxidation of tetralin. This process involves bubbling oxygen through heated tetralin, often in the presence of a metal catalyst.[1][2] Another approach involves the use of oxidizing agents. The choice of method can depend on the desired scale, purity requirements, and available equipment.

Q2: What are the primary products of tetralin oxidation?

A2: The primary and desired product of controlled tetralin oxidation is typically 1-tetralin hydroperoxide. However, side reactions can lead to the formation of other products, including 1-tetralol and 1-tetralone (α-tetralone).[3] Under certain conditions, particularly in the presence of strong bases, further oxidation of 1-tetralone can occur, leading to naphtholic compounds and even ring-scission products like β-2-carboxyphenylpropionic acid.[4]

Q3: How can I monitor the progress of the tetralin oxidation reaction?

A3: The progress of the reaction, specifically the formation of tetralin hydroperoxide, can be monitored by determining the active oxygen content of the reaction mixture.[1] This is typically done through iodometric titration. A sample of the reaction mixture is reacted with potassium iodide in an acidic solution, and the liberated iodine is then titrated with a standardized sodium thiosulfate solution.[1]

Troubleshooting Guide

Issue 1: Low or No Yield of Tetralin Hydroperoxide

Symptoms:

  • After the typical reaction time (24-48 hours), the active oxygen content is significantly below the expected 2.4–2.9%.[1]

  • Minimal to no product is isolated after the workup.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Impure Tetralin The purity of the starting tetralin is crucial. It should be free of oxidation inhibitors. Purify the tetralin by washing with concentrated sulfuric acid, followed by sodium hydroxide and water, then dry and distill it under a nitrogen atmosphere.[1]
Inefficient Oxygen Dispersion A finely dispersed stream of oxygen is necessary for efficient oxidation. Ensure that the gas dispersion tube has a fritted glass tip to create fine bubbles, maximizing the gas-liquid interface.[1]
Incorrect Reaction Temperature The reaction temperature is a critical parameter. For the uncatalyzed autoxidation, a temperature of 70°C is recommended.[1] For catalyzed reactions, the optimal temperature may vary. For instance, a copper hydroxide-catalyzed reaction has been performed at 80°C.[3] Ensure the reaction bath maintains a constant and accurate temperature.
Presence of Inhibitors Phenolic compounds, which can form from the oxidation of impurities or the product itself, can inhibit the radical chain reaction of autoxidation.[4] Ensure all glassware is scrupulously clean and consider purifying the starting material as described above.
Issue 2: Formation of Significant Amounts of Byproducts (e.g., 1-Tetralone)

Symptoms:

  • GC analysis of the crude reaction mixture shows a high percentage of 1-tetralone and/or 1-tetralol.[3]

  • The isolated product is an oil or has a low melting point, indicating impurity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Over-oxidation Prolonged reaction times or excessively high temperatures can lead to the decomposition of the hydroperoxide to form 1-tetralol and 1-tetralone. Monitor the reaction progress and stop it once the desired peroxide content is reached (typically 25-30%).[1]
Presence of Alkali Strong alkalis can catalyze the conversion of 1-tetralone to various naphtholic compounds, which act as inhibitors.[4] Ensure the reaction is not contaminated with basic substances. If purification of tetralin involves a base wash, ensure all traces are removed by washing with water until neutral.[1]
Catalyst Choice Certain catalysts may favor the formation of ketone and alcohol over the hydroperoxide. The choice of catalyst and its concentration can influence the product distribution.[2] For example, cobalt and manganese decanoates are active catalysts for tetralin autoxidation.[2]
Issue 3: Difficulty in Isolating and Purifying Tetralin Hydroperoxide

Symptoms:

  • The product does not crystallize from the reaction mixture.

  • The purified product has a low melting point and/or low active oxygen content.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Removal of Unreacted Tetralin A significant amount of unreacted tetralin will prevent the hydroperoxide from crystallizing. Distill the unreacted tetralin from the reaction mixture under reduced pressure (0.2–0.4 mm) until a pot temperature of 70°C is reached.[1]
Inadequate Crystallization Conditions Tetralin hydroperoxide requires low temperatures for efficient crystallization. Dissolve the crude product in a suitable solvent like toluene and cool to -50°C.[1] A subsequent recrystallization from toluene at -30°C can further purify the product.[1]
Co-precipitation of Impurities If significant amounts of byproducts are present, they may co-precipitate with the desired product. Ensure the oxidation reaction is optimized to minimize byproduct formation before attempting crystallization.

Experimental Protocols

Protocol 1: Synthesis of Tetralin Hydroperoxide

This protocol is adapted from the procedure described in Organic Syntheses.[1]

Materials:

  • Pure tetralin (600 g, 4.54 moles)

  • Oxygen gas

  • Toluene

  • Apparatus: 1-L round-bottomed three-necked flask, thermometer, reflux condenser, two fritted-glass gas dispersion tubes, constant-temperature bath, vacuum distillation setup.

Procedure:

  • Place 600 g of pure tetralin into the 1-L flask.

  • Assemble the apparatus with the thermometer, reflux condenser, and gas dispersion tubes.

  • Place the flask in a constant-temperature bath set to 70°C.

  • Pass a finely dispersed stream of oxygen through the tetralin.

  • Monitor the reaction by determining the active oxygen content periodically. Continue the oxidation for 24–48 hours, or until the peroxide content reaches 25–30% (active oxygen content of 2.4–2.9%).

  • Once the desired peroxide content is reached, stop the oxygen flow and cool the mixture.

  • Distill the unreacted tetralin under reduced pressure (0.2–0.4 mm) until the pot temperature reaches 70°C.

  • Dissolve the pot residue (crude tetralin hydroperoxide) in 450 ml of toluene.

  • Cool the solution to -50°C with stirring and let it stand for 1 hour.

  • Collect the precipitate by suction filtration and dry it under vacuum (1–2 mm) at room temperature.

  • For further purification, recrystallize the solid from 480 ml of toluene at -30°C.

Protocol 2: Determination of Active Oxygen Content

This iodometric titration method is used to monitor the formation of tetralin hydroperoxide.[1]

Materials:

  • Acetic acid-chloroform solution (3:2 by volume)

  • Saturated aqueous potassium iodide solution

  • 0.1 N sodium thiosulfate solution

  • Starch indicator solution

  • Nitrogen gas

Procedure:

  • Accurately weigh a sample (0.1–0.3 g) of the reaction mixture into an iodine flask.

  • Dissolve the sample in 20 ml of the acetic acid-chloroform solution.

  • Add 2 ml of saturated aqueous potassium iodide solution.

  • Immediately flush the flask with nitrogen, stopper it, and let it stand at room temperature for 15 minutes.

  • Add 50 ml of water with good mixing.

  • Titrate the liberated iodine with 0.1 N sodium thiosulfate solution, using starch as an indicator near the endpoint.

  • Perform a blank titration and subtract this value from the sample titration volume.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Start: Pure Tetralin reaction Oxidation with O2 at 70°C for 24-48h start->reaction monitoring Monitor Active Oxygen Content reaction->monitoring Periodic Sampling monitoring->reaction Continue if < 25% Peroxide distillation Vacuum Distillation to Remove Unreacted Tetralin monitoring->distillation Proceed if ≥ 25% Peroxide crystallization Crystallization from Toluene at -50°C distillation->crystallization filtration Suction Filtration crystallization->filtration recrystallization Recrystallization from Toluene at -30°C filtration->recrystallization final_product Pure Tetralin Hydroperoxide recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of tetralin hydroperoxide.

troubleshooting_logic issue Low/No Yield cause1 Impure Tetralin issue->cause1 cause2 Inefficient O2 Dispersion issue->cause2 cause3 Incorrect Temperature issue->cause3 solution1 Purify Tetralin (Acid/Base Wash) cause1->solution1 solution2 Use Fritted Glass Gas Dispersion Tube cause2->solution2 solution3 Verify and Calibrate Temperature Bath cause3->solution3

Caption: Troubleshooting logic for low yield in tetralin oxide synthesis.

References

Technical Support Center: Optimizing 1,2-Dihydronaphthalene Epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the epoxidation of 1,2-dihydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the epoxidation of 1,2-dihydronaphthalene?

A1: The primary methods for the epoxidation of 1,2-dihydronaphthalene include:

  • Peroxyacid Epoxidation: This classic method utilizes peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) to deliver an oxygen atom to the double bond.[1][2]

  • Metal-Catalyzed Epoxidation: Transition metal complexes, notably those of manganese (e.g., Jacobsen's catalyst) and titanium, are employed to catalyze the epoxidation using a terminal oxidant.[3][4] This method is particularly prominent for achieving high enantioselectivity.

  • Enzymatic Epoxidation: Biocatalytic approaches using enzymes like peroxygenases can also effect the epoxidation, often with high stereoselectivity.[5]

Q2: How can I achieve high enantioselectivity in the epoxidation of 1,2-dihydronaphthalene?

A2: High enantioselectivity is typically achieved using chiral catalysts in metal-catalyzed epoxidation. Jacobsen's catalyst, a manganese-salen complex, is a well-established reagent for the asymmetric epoxidation of unfunctionalized olefins like 1,2-dihydronaphthalene, often yielding high enantiomeric excess (ee).[3][4][6][7][8] The choice of the chiral ligand is critical in directing the stereochemical outcome of the reaction.

Q3: What are the common side reactions or byproducts in 1,2-dihydronaphthalene epoxidation?

A3: Common side reactions can include the formation of diols through the opening of the epoxide ring, especially in the presence of water or acidic conditions.[9][10] In some cases, over-oxidation or rearrangement of the epoxide can occur. With certain substrates, the formation of both cis and trans epoxides might be observed, although cis-olefins typically yield cis-epoxides.[4]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can significantly influence the reaction kinetics and, in some cases, the selectivity of the epoxidation.[11][12][13] For instance, polar aprotic solvents like acetonitrile may slow down the reaction rate compared to non-polar solvents like toluene, though the product selectivity at isoconversion may not be significantly affected in some systems.[11] The choice of solvent should also be compatible with the catalyst and oxidant system being used.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst has been properly synthesized, stored, and handled to prevent deactivation. For metal-based catalysts, confirm the correct oxidation state.
Degraded Oxidant Use a fresh batch of the oxidant. Peroxyacids, for example, can degrade over time. The activity of bleach solutions used with Jacobsen's catalyst can also vary.
Incorrect Reaction Temperature Optimize the reaction temperature. Some epoxidations require low temperatures to prevent side reactions and catalyst decomposition, while others may need heating to proceed at a reasonable rate.
Presence of Inhibitors Ensure the starting material and solvent are pure and free from impurities that could poison the catalyst.

Issue 2: Low Enantioselectivity (in Asymmetric Epoxidation)

Possible Cause Suggested Solution
Racemic or Impure Chiral Ligand/Catalyst Verify the enantiomeric purity of the chiral ligand or catalyst. Recrystallization of the ligand may be necessary.
Incorrect Catalyst Loading Optimize the catalyst loading. Too little catalyst may result in a significant background (non-asymmetric) reaction.
Suboptimal Temperature Perform the reaction at the recommended temperature. Higher temperatures can often lead to a decrease in enantioselectivity.
Presence of Water or Protic Impurities Ensure anhydrous conditions, as water can interfere with the chiral environment of the catalyst.

Issue 3: Formation of Significant Byproducts (e.g., Diols)

Possible Cause Suggested Solution
Presence of Water Use anhydrous solvents and reagents. The workup procedure should be designed to minimize contact with acidic or basic aqueous solutions if the epoxide is sensitive to hydrolysis.[9][10]
Acidic or Basic Reaction Conditions If using a peroxyacid, the resulting carboxylic acid can catalyze ring-opening. Buffering the reaction mixture can mitigate this. For metal-catalyzed reactions, ensure the pH is controlled.
Prolonged Reaction Time Monitor the reaction progress and quench it once the starting material is consumed to prevent further reaction of the product.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for 1,2-Dihydronaphthalene Epoxidation

CatalystOxidantSolventTemperature (°C)Yield (%)ee (%)Reference
Jacobsen's CatalystNaOClCH₂Cl₂Room Temp.->90[3]
Mn(II) complex with bis-amino-bis-pyridine ligandSodium PercarbonateCH₃CN-4095-10051-79[14]
m-CPBA-CH₂Cl₂ / aq. buffer (pH 8)-91-[15]

Note: This table presents a summary of reported data. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Asymmetric Epoxidation using Jacobsen's Catalyst

This protocol is a general guideline for the enantioselective epoxidation of 1,2-dihydronaphthalene.

  • Catalyst Preparation: Synthesize or procure Jacobsen's catalyst, (R,R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride.

  • Reaction Setup: In a round-bottom flask, dissolve 1,2-dihydronaphthalene in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add a catalytic amount of Jacobsen's catalyst (typically 1-5 mol%) to the solution.

  • Oxidant Addition: Cool the mixture in an ice bath and add the oxidant (e.g., commercial bleach solution) dropwise while stirring vigorously. The addition of a phase-transfer catalyst may be beneficial.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench any remaining oxidant. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the resulting epoxide by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the product using techniques such as GC or HPLC with a chiral stationary phase.[6][7]

Protocol 2: Epoxidation using m-CPBA

This protocol outlines the epoxidation of 1,2-dihydronaphthalene using a peroxyacid.

  • Reaction Setup: Dissolve 1,2-dihydronaphthalene in a non-aqueous solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask.[9]

  • m-CPBA Addition: Add a stoichiometric amount (or a slight excess) of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or GC.

  • Workup: Upon completion, quench the excess peroxyacid with a reducing agent (e.g., sodium sulfite solution). Wash the organic layer with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct, followed by a brine wash.

  • Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Characterize the purified epoxide by spectroscopic methods (NMR, IR) and determine the yield.

Visualizations

Epoxidation_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Product 1,2-Dihydronaphthalene 1,2-Dihydronaphthalene Reaction_Mixture Reaction Mixture 1,2-Dihydronaphthalene->Reaction_Mixture Oxidant Oxidant Oxidant->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Temperature_Control Temperature Control Reaction_Mixture->Temperature_Control Monitoring Monitoring (TLC/GC) Temperature_Control->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Epoxide_Product 1,2-Epoxytetrahydronaphthalene Purification->Epoxide_Product Analysis Analysis (Yield, ee%) Epoxide_Product->Analysis

Caption: General experimental workflow for the epoxidation of 1,2-dihydronaphthalene.

Troubleshooting_Logic Start Start Problem Identify Problem Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Yield? Low_ee Low Enantioselectivity Problem->Low_ee ee%? Byproducts Byproduct Formation Problem->Byproducts Purity? Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Check_Oxidant Check Oxidant Quality Low_Yield->Check_Oxidant Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Low_ee->Optimize_Temp Check_Ligand_Purity Check Ligand Purity Low_ee->Check_Ligand_Purity Optimize_Catalyst_Loading Optimize Catalyst Loading Low_ee->Optimize_Catalyst_Loading Anhydrous_Conditions Ensure Anhydrous Conditions Byproducts->Anhydrous_Conditions Control_pH Control pH / Buffer Byproducts->Control_pH Monitor_Time Optimize Reaction Time Byproducts->Monitor_Time Solution Problem Resolved Check_Catalyst->Solution Check_Oxidant->Solution Optimize_Temp->Solution Check_Ligand_Purity->Solution Optimize_Catalyst_Loading->Solution Anhydrous_Conditions->Solution Control_pH->Solution Monitor_Time->Solution

Caption: A logical troubleshooting guide for common issues in 1,2-dihydronaphthalene epoxidation.

References

Technical Support Center: Characterization of Impurities in 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the characterization of impurities in 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, also commonly known as 1,2-epoxytetralin.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: Common impurities can originate from the synthetic route and degradation. Key impurities to monitor include:

  • Starting Material: Unreacted 1,2-dihydronaphthalene.

  • Hydrolysis Product: trans-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene, formed by the opening of the epoxide ring.

  • Oxidation Byproducts: Further oxidation of the aromatic ring can lead to various hydroxylated and quinone-type species, especially under oxidative stress conditions.

  • Polymerization Products: Under certain conditions, the epoxide ring can undergo polymerization.

Q2: What are the recommended analytical techniques for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Primarily with UV detection for quantification of known and unknown impurities. A reversed-phase C18 column is typically effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated impurities. 1H and 13C NMR are crucial for confirming the structure of impurities like the corresponding diol.

  • Gas Chromatography (GC): May be suitable for volatile impurities like residual solvents or unreacted starting material.

Q3: How can I differentiate between this compound and its primary hydrolysis impurity, trans-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene, using analytical techniques?

A3:

  • HPLC: The diol is significantly more polar than the epoxide and will, therefore, have a much shorter retention time on a reversed-phase HPLC column.

  • TLC: Similar to HPLC, the diol will have a lower Rf value (travel less up the plate) than the epoxide due to its higher polarity.

  • NMR: In 1H NMR, the diol will show characteristic broad signals for the two hydroxyl (-OH) protons, which are absent in the epoxide spectrum. The chemical shifts of the protons adjacent to the oxygen atoms will also be significantly different.

  • Mass Spectrometry: The epoxide will have a molecular ion peak corresponding to its molecular weight (e.g., [M+H]+). The diol will have a molecular ion peak that is 18 atomic mass units (the mass of a water molecule) higher than the epoxide.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Poor resolution between the main peak and impurities. Inappropriate mobile phase composition.Optimize the mobile phase. For reversed-phase HPLC, try varying the ratio of organic solvent (e.g., acetonitrile or methanol) to water. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape for acidic or basic analytes.
Column degradation.Replace the column with a new one of the same type. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns).
Tailing peaks for the main compound or impurities. Silanol interactions with basic analytes.Use a mobile phase with a low pH to suppress silanol activity. Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%).
Column overload.Reduce the injection volume or the concentration of the sample.
Ghost peaks appearing in the chromatogram. Contamination in the injector, column, or mobile phase.Flush the injector and column with a strong solvent. Ensure high-purity solvents are used for the mobile phase.
Carryover from a previous injection.Implement a needle wash step in the injection sequence. Inject a blank solvent run to confirm carryover.
Irreproducible retention times. Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase before use.
Pump malfunction.Check for leaks in the pump and ensure proper functioning of the check valves.
Sample Preparation and Stability
Problem Possible Cause Troubleshooting Steps
Increase in the diol impurity peak over time in prepared samples. Hydrolysis of the epoxide in the sample solvent.Prepare samples in a non-aqueous, aprotic solvent (e.g., acetonitrile, THF) immediately before analysis. Avoid acidic or basic conditions in the sample matrix. If an aqueous solvent is necessary, keep the sample cool and analyze it as quickly as possible.
Appearance of new, unknown peaks upon storage. Degradation of the compound due to light or air exposure.Store the solid material and solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon).
Low recovery of the main compound. Adsorption of the compound onto the sample vial or filter.Use silanized glass vials. Test for compatibility with different filter materials (e.g., PTFE, nylon).

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the potential degradation pathways and identify degradation products, perform forced degradation studies under the following conditions. Analyze the stressed samples by the HPLC method described above.

  • Acidic Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the sample (in a photostable solvent like acetonitrile) to UV light (e.g., 254 nm) for 24 hours.

Data Presentation

Table 1: Typical Retention Times of this compound and Potential Impurities using the Recommended HPLC Method

Compound Retention Time (min) Potential Origin
trans-1,2-Dihydroxy-1,2,3,4-tetrahydronaphthalene~ 5.2Hydrolysis
1,2-Dihydronaphthalene~ 15.8Starting Material
This compound~ 12.5Active Substance

Note: These are approximate retention times and may vary depending on the specific HPLC system and column used.

Visualizations

Experimental Workflow for Impurity Identification

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Characterization Sample Sample Forced Degradation Forced Degradation Sample->Forced Degradation Stress Conditions HPLC_UV HPLC-UV Forced Degradation->HPLC_UV Quantification LC_MS LC-MS HPLC_UV->LC_MS Identification Fraction Collection Fraction Collection LC_MS->Fraction Collection NMR NMR Fraction Collection->NMR Structure Elucidation Data_Analysis Data Analysis & Reporting NMR->Data_Analysis G Starting_Material 1,2-Dihydronaphthalene Epoxidation Epoxidation Starting_Material->Epoxidation API 1a,2,3,7b-Tetrahydronaphtho [1,2-b]oxirene Epoxidation->API Hydrolysis Hydrolysis (Acid/Base/Water) API->Hydrolysis Oxidation Oxidation API->Oxidation Diol_Impurity trans-1,2-Dihydroxy- 1,2,3,4-tetrahydronaphthalene Hydrolysis->Diol_Impurity Other_Degradants Other Degradation Products Oxidation->Other_Degradants

Technical Support Center: Column Chromatography of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene?

A1: Silica gel is the most common stationary phase for the column chromatography of moderately polar compounds like 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene.[1][2] However, due to the potential for acid-catalyzed decomposition of the epoxide ring on standard silica gel, deactivated silica gel or an alternative stationary phase may be necessary.[3][4]

Q2: How can I prevent the decomposition of my epoxide on the silica gel column?

A2: Decomposition of acid-labile epoxides on silica gel can be a significant issue.[3][4] To mitigate this, you can:

  • Deactivate the silica gel: This can be done by preparing a slurry of silica gel with a small percentage of water (e.g., 10% by weight) or by pre-treating the column with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1%).[5][6][7]

  • Use an alternative stationary phase: Alumina (neutral or basic) or other stationary phases like Florisil can be used for compounds that are sensitive to the acidic nature of silica gel.[8]

Q3: What is a suitable mobile phase for the column chromatography of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene?

A3: A common mobile phase for separating compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[9] The optimal ratio will depend on the specific impurities present. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of approximately 0.35 for the desired compound.[10]

Q4: How do I choose the correct column size and amount of silica gel?

A4: The amount of silica gel is typically 20-50 times the weight of the crude sample to be purified, with a higher ratio used for more challenging separations. The column diameter is chosen to provide good separation without excessive elution times; a taller, narrower column generally provides better resolution than a shorter, wider one for the same amount of stationary phase.[10]

Q5: What is the difference between wet and dry packing of the column?

A5: In wet packing, the silica gel is first slurried in the mobile phase and then poured into the column.[1] This method is generally preferred as it helps to prevent the trapping of air bubbles, which can lead to poor separation.[10] Dry packing involves adding the dry silica gel to the column followed by the solvent. While simpler, it is more prone to forming channels and bubbles.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No compound eluting from the column The compound may have decomposed on the acidic silica gel.[3][4]Test the stability of your compound on a small amount of silica gel before running the column. Consider deactivating the silica gel with water or triethylamine, or switch to an alternative stationary phase like neutral alumina.[5][7][8]
The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Poor separation of the desired compound from impurities The chosen mobile phase does not provide adequate resolution.Optimize the solvent system using TLC to achieve a clear separation between your product and impurities. An ideal Rf for the product is around 0.35.[10]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles. The wet slurry method is recommended.[1][10]
Too much sample was loaded onto the column.Use a larger column with more silica gel, or reduce the amount of sample loaded.
The compound elutes too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
Streaking or tailing of bands The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and carefully apply it to the top of the column.[12]
The compound is interacting too strongly with the stationary phase.Consider deactivating the silica gel or adding a small amount of a modifier to the mobile phase.

Experimental Protocol: Flash Column Chromatography of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

This is a general protocol and may require optimization based on the specific reaction mixture.

1. Preparation of the Stationary Phase (Deactivated Silica Gel):

  • To a flask containing 90 g of silica gel, add 10 g of deionized water dropwise while stirring continuously.[5]

  • Heat the mixture at >120°C for several hours until a free-flowing powder is obtained.[5]

  • Alternatively, prepare a slurry of silica gel in the initial mobile phase containing 1% triethylamine to neutralize the acidic sites.[7]

2. Column Packing (Wet Method):

  • Clamp a glass column vertically and add a small plug of cotton or glass wool to the bottom.[10]

  • Add a thin layer of sand over the plug.

  • In a separate beaker, prepare a slurry of the deactivated silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.[1]

  • Once the silica has settled, add a thin layer of sand on top to protect the surface.[12]

3. Sample Loading:

  • Dissolve the crude 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[12]

  • Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Begin collecting fractions in test tubes. The elution can be started with a low polarity solvent mixture and the polarity can be gradually increased (gradient elution) if necessary to elute the desired compound.

  • Monitor the fractions by TLC to identify which ones contain the purified product.

5. Isolation of the Purified Compound:

  • Combine the fractions containing the pure 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica gel (deactivated) or Neutral AluminaStandard silica gel may cause decomposition of the epoxide.[3][4]
Mobile Phase System Hexane/Ethyl AcetateA common and effective solvent system for compounds of this polarity.[9]
Initial Solvent Ratio 95:5 to 90:10 (Hexane:Ethyl Acetate)This should be optimized based on TLC analysis of the crude mixture.
Target Rf Value (on TLC) ~0.3 - 0.4An Rf in this range generally provides good separation on a column.[10] A compound with structural similarities showed an Rf of 0.3 in a 1:1 hexane:ethyl acetate mixture, suggesting the epoxide will have a higher Rf in a less polar system.
Silica Gel to Sample Ratio 30:1 to 50:1 (by weight)A higher ratio is recommended for difficult separations.
Flow Rate (Flash Chromatography) ~2 inches/minuteThis is a general guideline and can be adjusted as needed.[12]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Deactivate_Silica 2. Deactivate Silica Gel (e.g., with 10% water) TLC->Deactivate_Silica Determines mobile phase Pack_Column 3. Pack Column (Wet Slurry Method) Load_Sample 4. Load Sample (Concentrated Solution) Pack_Column->Load_Sample Prepared column Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Collect_Fractions 6. Collect Fractions Elute->Collect_Fractions Eluent passes through Monitor_Fractions 7. Monitor Fractions by TLC Collect_Fractions->Monitor_Fractions Analyze aliquots Combine_Fractions 8. Combine Pure Fractions Evaporate_Solvent 9. Evaporate Solvent (Rotary Evaporator) Combine_Fractions->Evaporate_Solvent Pool pure product Purified_Product Purified 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene Evaporate_Solvent->Purified_Product Yields final product

Caption: Workflow for the purification of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene.

References

Technical Support Center: Recrystallization of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the recrystallization of 1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for selecting a recrystallization solvent for this compound derivatives?

A1: A good starting point is to consider solvent systems used for the parent compound, 1,2-epoxy-1,2,3,4-tetrahydronaphthalene, and related naphthalene compounds. Based on available literature, promising single-solvent systems include methanol and 1,2-dichloroethane. Mixed solvent systems, such as methanol-water or hexane-diethyl ether, can also be effective. The choice will depend on the specific derivative and its polarity.

Q2: How do I perform a solvent selection test for my specific derivative?

A2: To select an appropriate solvent, place a small amount of your crude product (a few milligrams) in a test tube and add a few drops of the solvent. A good solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling. Observe the formation of crystals as the solution cools. If the compound is soluble at room temperature, the solvent is not suitable. If it is insoluble even when heated, it is also not a good candidate.

Q3: What are the key steps in a typical recrystallization procedure for these compounds?

A3: The general procedure involves:

  • Dissolving the crude product in a minimum amount of a suitable hot solvent.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly to induce crystal formation.

  • Collecting the purified crystals by filtration.

  • Washing the crystals with a small amount of cold solvent.

  • Drying the crystals to remove residual solvent.

Q4: My compound appears as an oil rather than crystals. What should I do?

A4: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. To address this, you can try adding a small amount of a "poorer" solvent (one in which your compound is less soluble) to the hot solution, or try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. Using a lower boiling point solvent system may also resolve the issue.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- The rate of cooling is too rapid.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise until the solution becomes turbid, then heat to clarify and cool slowly.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1]- Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.[1]- Add a seed crystal of the pure compound.[1]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is highly supersaturated.- Impurities are present that inhibit crystallization.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point.- Add a small amount of a "poorer" solvent to the hot solution before cooling.- Try to purify the material by another method, such as column chromatography, before recrystallization.
Low recovery of the purified compound. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- The crystals were washed with too much cold solvent.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- Use a minimal amount of ice-cold solvent for washing the crystals.- Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent premature crystal formation.
The recrystallized product is still impure. - The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.- The chosen solvent did not effectively differentiate between the compound and the impurities.- The crystals were not washed sufficiently after filtration.- Allow the solution to cool more slowly to promote the formation of purer crystals.- Perform a second recrystallization using a different solvent system.- Ensure the crystals are washed with a small amount of fresh, cold solvent after filtration.
Discoloration of the product. - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.19 g/mol [2]
Appearance Yellow liquid[3]
Storage Temperature 0-8 °C[3]

Table 2: Hypothetical Recrystallization Data for a Derivative

Derivative Crude Purity (%) Recrystallization Solvent Yield (%) Purity after Recrystallization (%) Melting Point (°C)
2-methyl-1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene85Methanol759895-97
5-nitro-1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene901,2-Dichloroethane82>99121-123
2,3-dihydroxy-1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene80Methanol/Water (10:1)6897155-157

Note: The data in Table 2 is illustrative and based on typical outcomes of recrystallization. Specific experimental data for these derivatives was not found in the literature search.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound Derivatives (General Procedure)

This protocol is a general guideline and may require optimization for specific derivatives.

  • Solvent Selection:

    • Place approximately 20 mg of the crude derivative into a small test tube.

    • Add the chosen solvent (e.g., methanol) dropwise while gently heating the test tube.

    • Continue adding the solvent until the solid just dissolves.

    • Allow the solution to cool to room temperature, and then in an ice bath.

    • A suitable solvent will result in the formation of a crystalline solid upon cooling.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Heat the mixture on a hot plate with stirring until the compound is fully dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration.

    • Preheat a funnel and a new Erlenmeyer flask.

    • Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper or in a desiccator to remove the solvent completely.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis start Start with Crude Product solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry analyze Analyze Purity & Yield dry->analyze end Pure Crystalline Product analyze->end

Caption: Experimental workflow for the recrystallization of this compound derivatives.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product sol_conc Concentrate Solution (Boil off solvent) no_crystals->sol_conc Too much solvent? add_anti_solvent Add Anti-Solvent no_crystals->add_anti_solvent Too soluble? induce_nucleation Induce Nucleation (Scratch/Seed Crystal) no_crystals->induce_nucleation Supersaturated? lower_bp_solvent Use Lower BP Solvent oiling_out->lower_bp_solvent Solvent BP > Compound MP? more_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->more_solvent Too concentrated? conc_mother_liquor Concentrate Mother Liquor for 2nd Crop low_yield->conc_mother_liquor Soluble in cold solvent? min_wash Minimize Washing Volume low_yield->min_wash Excessive washing? preheat_funnel Preheat Filtration Apparatus low_yield->preheat_funnel Premature crystallization? slow_cool Cool More Slowly impure_product->slow_cool Rapid cooling? re_recrystallize Re-recrystallize from Different Solvent impure_product->re_recrystallize Poor solvent choice? add_charcoal Add Activated Charcoal (for colored impurities) impure_product->add_charcoal Colored impurities?

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Validation & Comparative

Spectroscopic Comparison: 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene and Related Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, alongside key structural analogues—naphthalene, 1,4-dihydronaphthalene, and naphthalene 1,2-oxide—provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative overview of their spectral characteristics, supported by experimental data and protocols, to facilitate identification and structural elucidation.

Introduction

This compound, an epoxide derivative of partially hydrogenated naphthalene, presents a unique structural motif of interest in medicinal chemistry and materials science. Understanding its spectroscopic properties is crucial for its synthesis, characterization, and application. This guide compares its NMR and MS data with those of its parent aromatic compound, naphthalene, a partially saturated analogue, 1,4-dihydronaphthalene, and its unsaturated epoxide counterpart, naphthalene 1,2-oxide.

Comparative Spectroscopic Data

The following tables summarize the key NMR and mass spectrometry data for this compound and its selected alternatives.

¹H NMR and ¹³C NMR Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Aromatic protons: ~7.1-7.4; Epoxide protons: ~3.5-3.8; Aliphatic protons: ~1.8-3.0Aromatic carbons: ~125-135; Epoxide carbons: ~50-60; Aliphatic carbons: ~20-30
Naphthalene 7.81 (m, 4H, H1, H4, H5, H8), 7.46 (m, 4H, H2, H3, H6, H7)[1]133.7 (C4a, C8a), 128.0 (C1, C4, C5, C8), 125.9 (C2, C3, C6, C7)
1,4-Dihydronaphthalene Aromatic protons: ~7.1; Olefinic protons: ~5.9; Aliphatic protons: ~3.3Aromatic carbons: ~134, 126; Olefinic carbons: ~125; Aliphatic carbons: ~29
Naphthalene 1,2-oxide Aromatic protons: ~7.2-7.9; Epoxide protons: ~4.0-4.2; Olefinic protons: ~6.3-6.8Aromatic carbons: ~120-135; Epoxide carbons: ~55-60; Olefinic carbons: ~125-130

Note: The chemical shifts for this compound and its alternatives are approximate and can vary based on the solvent and experimental conditions. The data for naphthalene is well-established in the literature.

Mass Spectrometry Data

Table 2: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z)
This compound C₁₀H₁₀O146.19146 (M+), 117, 104, 91[2]
Naphthalene C₁₀H₈128.17128 (M+), 102, 76, 64, 51[3]
1,4-Dihydronaphthalene C₁₀H₁₀130.19130 (M+), 129, 115, 104, 91
Naphthalene 1,2-oxide C₁₀H₈O144.17144 (M+), 116, 115, 89[4][5]

Experimental Protocols

A general protocol for acquiring NMR and mass spectrometry data for these compounds is outlined below. Specific parameters may need to be optimized for individual instruments and samples.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 10-100 µg/mL.[6][7][8]

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC system. The separation is typically performed on a capillary column (e.g., DB-5ms). The oven temperature program is optimized to separate the components of interest. A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 250-300°C), and hold for a period to ensure elution of all compounds.[9]

  • Mass Spectrometry Analysis: The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.[9]

  • Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which are then compared to spectral libraries or known fragmentation rules to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the target compound and its alternatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample for NMR MS_Sample Dissolve in Volatile Solvent Sample->MS_Sample for MS NMR NMR Spectrometer NMR_Sample->NMR GCMS GC-MS System MS_Sample->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum GCMS->MS_Data Processing Data Processing (FT, Integration, etc.) NMR_Data->Processing MS_Data->Processing Interpretation Structural Elucidation & Comparison Processing->Interpretation

Caption: General experimental workflow for NMR and MS analysis.

This guide provides a foundational comparison of the NMR and mass spectrometry data for this compound and related naphthalene derivatives. Researchers can utilize this information for compound identification, structural verification, and as a basis for further spectroscopic investigation.

References

A Comparative Guide to the Synthetic Routes of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-Epoxy-1,2,3,4-tetrahydronaphthalene, a valuable building block in medicinal chemistry and materials science, can be synthesized through various chemical and biocatalytic methods. This guide provides a comparative overview of the most common synthetic strategies, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable route for your research and development needs.

At a Glance: Comparison of Synthetic Routes

The selection of a synthetic route to 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene is often a trade-off between stereoselectivity, yield, and the availability of specialized catalysts. Below is a summary of the key performance indicators for the prominent chemical and biocatalytic approaches.

Synthetic Route Starting Material Key Reagents/Catalyst Product Yield Enantiomeric Excess (ee) Reaction Time Temperature
Racemic Epoxidation 1,2-Dihydronaphthalenem-Chloroperbenzoic acid (m-CPBA)Racemic 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene~58% (from precursor)Not applicable3 hours0 °C to RT
Asymmetric Epoxidation 1,2-Dihydronaphthalene(R,R)-Jacobsen's Catalyst, NaOClEnantioenriched 1,2-Epoxy-1,2,3,4-tetrahydronaphthaleneHigh (not specified)>90%[1]Not specifiedNot specified
Biocatalytic Epoxidation NaphthaleneFungal Peroxygenase (e.g., rAaeUPO)Naphthalene-1,2-epoxideHigh conversionNon-racemic[2]2.5 minutes25 °C

Visualizing the Synthetic Pathways

The following diagram illustrates the different starting points and transformations for the synthesis of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene and its aromatic precursor, naphthalene-1,2-epoxide.

cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis 1,2-Dihydronaphthalene 1,2-Dihydronaphthalene Racemic Epoxide Racemic 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene 1,2-Dihydronaphthalene->Racemic Epoxide m-CPBA Enantioenriched Epoxide Enantioenriched 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene 1,2-Dihydronaphthalene->Enantioenriched Epoxide Jacobsen's Catalyst, NaOCl Naphthalene Naphthalene Naphthalene Epoxide Naphthalene-1,2-epoxide Naphthalene->Naphthalene Epoxide Fungal Peroxygenase, H₂O₂

Caption: Synthetic approaches to 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene.

Detailed Experimental Protocols

Racemic Epoxidation via m-Chloroperbenzoic Acid (m-CPBA)

This method provides a straightforward approach to the racemic mixture of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene. The following protocol is adapted from a procedure for a similar substrate.[3]

Procedure:

  • Dissolve the chloroacetate precursor of 1,2-dihydronaphthalene (1.78 mmol) in dry tetrahydrofuran (25 cm³) and cool the solution to 0 °C.[3]

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to ambient temperature and stir for an additional hour.[3]

  • Filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting brown oily residue in diethyl ether (25 cm³).

  • Wash the ether solution with water (10 cm³), dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it to yield the crude product.

  • Purification by preparative layer chromatography (PLC) using a mobile phase of 30% diethyl ether in hexane affords the pure (1R,2S)-1,2-epoxy-l,2,3,4-tetrahydronaphthalene as a colorless oil.[3] A yield of 58% has been reported for this transformation.[3]

Asymmetric Epoxidation using Jacobsen's Catalyst

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective synthesis of epoxides from unfunctionalized alkenes.[4][5] This protocol provides a general guideline for the epoxidation of 1,2-dihydronaphthalene.

Procedure:

  • Prepare a buffered bleach solution by adding a 0.05 M Na₂HPO₄ solution (5 mL) to commercial household bleach (12.5 mL, ~0.55 M in NaOCl). Adjust the pH of the resulting solution to 11.3 by the dropwise addition of a 1 M NaOH solution.

  • In a 50 mL Erlenmeyer flask equipped with a stir bar, dissolve 1,2-dihydronaphthalene (0.5 g) and Jacobsen's Catalyst (10 mol %) in dichloromethane (5 mL).

  • Add the buffered bleach solution to the solution of the alkene and catalyst.

  • Stir the biphasic mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, separate the organic layer.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidant, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude epoxide.

  • The product can be purified by flash chromatography on silica gel. The enantiomeric excess of the product should be determined by chiral GC or HPLC analysis. For a variety of cis-olefins, this method can achieve enantiomeric excesses greater than 90%.[1]

Biocatalytic Epoxidation of Naphthalene

While a direct biocatalytic route for the epoxidation of 1,2-dihydronaphthalene is not as established, the enzymatic epoxidation of naphthalene to naphthalene-1,2-epoxide using a fungal peroxygenase offers a green alternative for the synthesis of a related arene oxide.[2]

Procedure:

  • Prepare a reaction mixture (1 mL scale) in a sodium phosphate buffer (100 mM, pH 7) containing 30% (v/v) acetonitrile as a cosolvent.

  • Add naphthalene to the reaction mixture to a final concentration of 2 mM.

  • Add the recombinant Agrocybe aegerita peroxygenase (rAaeUPO, PaDa-I variant) to a final concentration of 200 nM.

  • Initiate the reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 2 mM.

  • Gently stir the reaction mixture at 25 °C for 2.5 minutes. The formation of naphthalene-1,2-epoxide can be monitored by its characteristic absorption at 266 nm.

  • The epoxide is relatively stable and can be used for subsequent in-situ reactions, such as nucleophilic ring-opening.

  • For isolation, the reaction mixture can be extracted with dichloromethane. The organic phase is then dried over MgSO₄ and evaporated under reduced pressure.

Conclusion

The choice of synthetic route to 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene is highly dependent on the desired outcome. For the rapid production of the racemic epoxide, the m-CPBA method is a reliable choice. When enantiopurity is critical, the Jacobsen-Katsuki asymmetric epoxidation provides an excellent method for obtaining the desired stereoisomer in high enantiomeric excess. While a direct biocatalytic route from 1,2-dihydronaphthalene is less documented, the enzymatic epoxidation of naphthalene showcases the potential of biocatalysis for the synthesis of related arene oxides under mild and environmentally friendly conditions. Researchers should consider the trade-offs in terms of cost, time, stereocontrol, and environmental impact when selecting the most appropriate method for their specific application.

References

A Comparative Guide to Analytical Methods for the Quantification of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, a reactive epoxide metabolite of naphthalene, is crucial for toxicological and metabolic studies. This guide provides a comparative overview of various analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to facilitate the selection of the most appropriate technique for specific research needs.

Quantitative Data Comparison

The following table summarizes the performance characteristics of different analytical methods applicable to the quantification of this compound and its structurally related metabolites. Data for the target analyte is limited in publicly available literature; therefore, performance metrics for closely related naphthalene metabolites are included as a reference.

Analytical MethodAnalyteMatrixLinearity RangeLimit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV Tetrahydrozoline HCl (as a model for UV detection)Eye Drops0.025–0.075 mg/mLNot Reported100.8%< 2%
GC-MS Naphthalene MetabolitesBiological SamplesNot specifiedNot specifiedNot specifiedNot specified
LC-MS/MS Naphthalene Metabolites (Glucuronide and Sulfate Conjugates)Urine2 log orders1.8–6.4 ng on column-13.1 to +5.2% of targetIntra-day: 7.2% (± 4.5), Inter-day: 6.8% (± 5.0)

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions and matrices.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of analytes with a UV chromophore. For this compound, the aromatic ring allows for UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., phosphate buffer, pH 3.0) is typically used. For example, a starting condition of 20:80 (v/v) acetonitrile:buffer can be employed.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength of approximately 220 nm or 240 nm.

  • Sample Preparation: Samples may require extraction (e.g., liquid-liquid extraction or solid-phase extraction) and reconstitution in the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Derivatization may be necessary for non-volatile analytes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for separating aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Sample Preparation: Samples are typically extracted into an organic solvent. Derivatization to increase volatility and thermal stability may be required for polar metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low levels of analytes in complex matrices.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A reversed-phase C18 or similar column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile or methanol and water, often with an additive like formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the analyte.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion for the analyte and monitoring one or more of its characteristic product ions.

  • Sample Preparation: Minimal sample preparation, such as protein precipitation or solid-phase extraction, is often sufficient.

Visualizations

Experimental Workflow for Quantification

The following diagram illustrates a general workflow for the quantification of this compound using a chromatographic method.

G start Biological or Environmental Sample extraction Extraction (LLE or SPE) start->extraction concentration Concentration & Reconstitution extraction->concentration chromatography Chromatographic Separation (HPLC, GC, or LC) concentration->chromatography detection Detection (UV, MS, or MS/MS) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification G cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS Analytical_Method Choice of Analytical Method HPLC_Pros Pros: - Robust & Widely Available - Lower Cost Analytical_Method->HPLC_Pros HPLC_Cons Cons: - Lower Sensitivity - Potential for Matrix Interference Analytical_Method->HPLC_Cons GCMS_Pros Pros: - High Resolution Separation - Structural Information from EI Analytical_Method->GCMS_Pros GCMS_Cons Cons: - Requires Volatile/Thermally Stable Analytes - Derivatization may be needed Analytical_Method->GCMS_Cons LCMSMS_Pros Pros: - High Sensitivity & Selectivity - Applicable to a Wide Range of Analytes Analytical_Method->LCMSMS_Pros LCMSMS_Cons Cons: - Higher Cost & Complexity - Potential for Matrix Effects Analytical_Method->LCMSMS_Cons

Comparative Analysis of 13C NMR Chemical Shifts: 1,2,3,4-Tetrahydronaphthalene-1,2-oxide and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,2,3,4-Tetrahydronaphthalene-1,2-oxide and its structurally related analogs. The aim is to offer an objective performance comparison supported by experimental and predicted spectroscopic data, aiding in the structural elucidation and quality control of these compounds in research and development settings.

Data Presentation: 13C NMR Chemical Shift Comparison

The following table summarizes the experimental and predicted 13C NMR chemical shifts (in ppm) for 1,2,3,4-Tetrahydronaphthalene-1,2-oxide and its alternatives. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

CompoundC1C2C3C4C4aC5C6C7C8C8a
1,2,3,4-Tetrahydronaphthalene-1,2-oxide (Predicted) 52.151.525.429.2135.2128.5125.8128.5125.9137.5
Tetralin [1]29.323.323.329.3137.1129.2125.9125.9129.2137.1
1-Tetralone [2]198.3 (C=O)38.923.229.6133.0126.5128.8133.4126.2144.6
2-Tetralone 41.2210.1 (C=O)38.629.0131.2128.9126.5126.5128.9131.2
1,2,3,4-Tetrahydro-1-naphthol [3]67.932.119.129.3138.9129.0125.9128.2126.2137.5

Note: Predicted data for 1,2,3,4-Tetrahydronaphthalene-1,2-oxide was obtained from computational chemistry software and has not been experimentally verified in the provided search results. Experimental data for other compounds are sourced from publicly available databases and literature.

Experimental Protocols

The following is a typical experimental protocol for acquiring 13C NMR spectra for the compounds listed above.

Sample Preparation:

  • Approximately 10-50 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • If the sample is a liquid, a few drops are added to the deuterated solvent.

  • The solution is transferred to a 5 mm NMR tube.

  • Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • Nucleus: 13C

  • Technique: Proton-decoupled 13C NMR spectroscopy is typically performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm

    • Number of Scans: 128 to 1024 scans (or more for dilute samples) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.

    • Temperature: Room temperature (e.g., 298 K).

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive phase.

  • Baseline correction is performed to obtain a flat baseline.

  • The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for the comparison of 13C NMR data.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Comparative Analysis cluster_3 Compound Library SamplePrep Sample Preparation NMR_Acq 13C NMR Acquisition SamplePrep->NMR_Acq 1. NMR Tube FID_Proc FID Processing Spec_Analysis Spectral Analysis FID_Proc->Spec_Analysis 2. Processed Spectrum Data_Table Comparison Table Spec_Analysis->Data_Table 3. Chemical Shifts Struc_Elucid Structural Elucidation Data_Table->Struc_Elucid 4. Interpretation Target Target Compound Target->SamplePrep Alternatives Alternative Compounds Alternatives->SamplePrep

Caption: Workflow for 13C NMR Data Comparison.

References

Comparative Reactivity Analysis of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene and Other Epoxides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the reactivity of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene in comparison to other epoxides is currently limited by the scarcity of published quantitative experimental data for this specific compound. Extensive literature searches did not yield direct comparative kinetic studies or reaction yield data for this compound. However, a qualitative comparison can be drawn based on its structural features and the well-established principles of epoxide chemistry. This guide provides a qualitative assessment of its expected reactivity, alongside available quantitative data for common epoxides such as styrene oxide and cyclohexene oxide, to offer a valuable point of reference for researchers, scientists, and drug development professionals.

Qualitative Reactivity Comparison

This compound, also known as tetralin oxide, is a trisubstituted epoxide fused to a partially hydrogenated naphthalene ring system. Its reactivity is primarily governed by the inherent ring strain of the three-membered oxirane ring and the electronic and steric effects imparted by its substituents.

Key Structural Features Influencing Reactivity:

  • Ring Strain: Like all epoxides, the significant angle and torsional strain of the three-membered ring is a major driving force for ring-opening reactions.[1]

  • Benzylic Position: One of the epoxide carbons is benzylic, which can stabilize the development of a partial positive charge during acid-catalyzed ring-opening reactions. This suggests that under acidic conditions, nucleophilic attack is likely to occur at this more substituted carbon.[2]

  • Steric Hindrance: The fused ring system creates considerable steric bulk around the epoxide, which will influence the rate and regioselectivity of nucleophilic attack, particularly under basic or neutral conditions where steric factors are dominant.

Comparison with Other Epoxides:

  • Styrene Oxide: This is an aromatic, disubstituted epoxide. Similar to tetralin oxide, it possesses a benzylic carbon, which directs nucleophilic attack to that position under acidic conditions. However, being less sterically hindered than tetralin oxide, it is expected to react faster with nucleophiles under sterically controlled (basic) conditions.

  • Cyclohexene Oxide: This is an alicyclic, disubstituted epoxide. Lacking the electronic influence of a phenyl group, both epoxide carbons are secondary. Under acidic conditions, the reaction may be less regioselective than for aromatic epoxides. Its more flexible ring system compared to the rigid fused structure of tetralin oxide might also influence its reactivity.

Based on these features, the reactivity of this compound is predicted to be highly dependent on the reaction conditions. In acid-catalyzed reactions, the electronic stabilization at the benzylic position will likely lead to regioselective ring-opening at the more substituted carbon. In base-catalyzed reactions, the significant steric hindrance will likely favor nucleophilic attack at the less substituted carbon, although the overall reaction rate may be slower compared to less hindered epoxides.

Quantitative Reactivity Data for Representative Epoxides

While specific data for this compound is unavailable, the following tables summarize kinetic data for the hydrolysis of styrene oxide and the copolymerization of cyclohexene oxide to provide a quantitative context for epoxide reactivity.

Table 1: Kinetic Parameters for the Acid-Catalyzed Hydrolysis of Styrene Oxide

Parameter Value Conditions
Second-order rate constant (k) Data not available in search results -

| Activation Energy (Ea) | Data not available in search results | - |

Quantitative data for the acid-catalyzed hydrolysis of styrene oxide was not found in the provided search results.

Table 2: Comparative Kinetic Data for the Copolymerization of Cyclohexene Oxide and Propylene Oxide with Carbon Dioxide [3]

Epoxide Reaction Activation Energy (kJ/mol)
Cyclohexene Oxide Copolymerization 46.9
Cyclic Carbonate Formation 133
Propylene Oxide Copolymerization 67.6

| | Cyclic Carbonate Formation | 100.5 |

Experimental Protocols

Detailed experimental protocols for the reactions of this compound are not available in the literature. However, the following are general procedures for common epoxide ring-opening reactions that can be adapted for this compound.

Protocol 1: Acid-Catalyzed Hydrolysis of an Epoxide

  • Reaction Setup: Dissolve the epoxide (1 equivalent) in a suitable solvent (e.g., acetone, THF, or water) in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., 0.1 M H₂SO₄ or HClO₄).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or 50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Hydrolysis of an Epoxide

  • Reaction Setup: Prepare a solution of the epoxide in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Base Addition: Add a stoichiometric amount or an excess of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir for the required time.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a dilute acid solution (e.g., 1 M HCl).

  • Extraction and Purification: Follow the extraction and purification steps as described in the acid-catalyzed protocol.

Visualizations

Diagram 1: General Mechanism of Acid-Catalyzed Epoxide Ring-Opening

Acid_Catalyzed_Epoxide_Opening Epoxide Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide H+ Intermediate Carbocation-like Intermediate Protonated_Epoxide->Intermediate Ring Opening Product Trans-Diol Intermediate->Product Nu- Attack

Caption: Acid-catalyzed ring-opening of an epoxide.

Diagram 2: General Mechanism of Base-Catalyzed Epoxide Ring-Opening

Base_Catalyzed_Epoxide_Opening Epoxide Epoxide Alkoxide Alkoxide Intermediate Epoxide->Alkoxide Nu- Attack (SN2) Product Trans-Diol Alkoxide->Product Protonation (H2O)

Caption: Base-catalyzed ring-opening of an epoxide.

Diagram 3: Experimental Workflow for Comparative Reactivity Study

Experimental_Workflow cluster_reactions Parallel Reactions Epoxide_A Epoxide A (e.g., Tetralin Oxide) Reaction_Conditions Identical Reaction Conditions (Solvent, Temp, [Nu-]) Epoxide_A->Reaction_Conditions Epoxide_B Epoxide B (e.g., Styrene Oxide) Epoxide_B->Reaction_Conditions Epoxide_C Epoxide C (e.g., Cyclohexene Oxide) Epoxide_C->Reaction_Conditions Analysis Reaction Monitoring (TLC, HPLC, GC) Reaction_Conditions->Analysis Data_Collection Data Collection (Yields, Rate Constants) Analysis->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: Workflow for comparing epoxide reactivity.

References

Comparative Analysis of Naphthalene Derivative Crystallography: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed crystallographic comparison of a functionalized dihydronaphthalene derivative and the foundational naphthalene molecule is presented below. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of their structural parameters, alongside the experimental protocols utilized for their determination.

Due to the limited availability of public X-ray crystallographic data for 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene derivatives, this guide provides a comparative analysis of a closely related complex derivative, (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol, and the fundamental aromatic compound, naphthalene. This comparison serves as a valuable reference for understanding the structural effects of substitution on the naphthalene core.

Crystallographic Data Comparison

The following tables summarize the key crystallographic and geometric parameters for (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol and naphthalene, providing a direct comparison of their solid-state structures.

Table 1: Unit Cell Parameters

Parameter(1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-olNaphthalene
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁/a
a (Å)6.036(2)8.235(5)
b (Å)13.039(5)6.003(5)
c (Å)14.282(6)8.658(5)
α (°)9090
β (°)90122.92(5)
γ (°)9090
Volume (ų)1123.6(8)358.9(4)
Z42

Table 2: Selected Bond Lengths (Å)

Bond(1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-olNaphthalene
C1-C21.531(11)1.361(4)
C1-O11.428(9)N/A
C2-N11.498(10)N/A
C4a-C8a1.403(11)1.418(4)
C5-Br11.895(7)N/A
N1-N21.215(10)N/A
N2-N31.131(11)N/A

Table 3: Selected Bond Angles (°)

Angle(1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-olNaphthalene
O1-C1-C2110.4(6)N/A
N1-C2-C1111.3(6)N/A
C1-C2-C3111.4(7)120.4(3)
C2-N1-N2115.6(7)N/A
N1-N2-N3174.5(10)N/A

Table 4: Selected Torsion Angles (°)

Torsion Angle(1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-olNaphthalene
O1-C1-C2-N1-58.9(8)N/A
C2-C1-C8a-C829.8(10)0.0
C3-C2-N1-N2100.2(8)N/A

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below, with specific details for the analyzed compounds included where available.

1. Crystal Growth:

  • (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol: Suitable crystals were obtained by slow evaporation from a solution of ethyl acetate and n-hexane.

  • Naphthalene: High-purity naphthalene was crystallized from a suitable solvent like ethanol or by sublimation.

2. Data Collection:

  • A suitable single crystal of the compound was mounted on a goniometer.

  • The crystal was cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

  • X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • For (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol , data was collected at 150 K using Mo Kα radiation (λ = 0.71073 Å).

  • For naphthalene , data was collected at 293 K using Cu Kα radiation.

3. Structure Solution and Refinement:

  • The collected diffraction data was processed to determine the unit cell parameters and space group.

  • The crystal structure was solved using direct methods or Patterson methods.

  • The structural model was refined against the experimental data using full-matrix least-squares methods.

  • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

  • The final structure was validated using software tools to check for geometric consistency and other potential issues.

Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure of the functionalized naphthalene derivative.

experimental_workflow crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting diffractometer Diffractometer crystal_mounting->diffractometer xray_source X-ray Source xray_source->diffractometer data_collection Data Collection diffractometer->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

General workflow for single-crystal X-ray diffraction.

Structure of (1S,2S)-2-azido-5-bromo-1,2-dihydronaphthalen-1-ol.

A Comparative Guide to the Analysis of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and characterization of reactive intermediates such as 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene, a potential metabolite of naphthalene, are critical in toxicological studies and drug development. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this epoxide. The information presented is based on established methodologies for related compounds and aims to provide a practical framework for researchers.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique well-suited for the analysis of thermally labile and polar compounds. For 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene and its metabolites, reversed-phase HPLC with UV or fluorescence detection is a common approach.

A typical HPLC method for the separation of naphthalene metabolites, including epoxides and their derivatives, can be adapted for 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating naphthalene and its metabolites.[1]

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation. A common mobile phase consists of a mixture of acetonitrile and water, often with a small percentage of an acid modifier like acetic acid or formic acid to improve peak shape. For example, a gradient could start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm I.D. column.

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 254 nm or 260 nm, is commonly used for aromatic compounds.[1]

  • Sample Preparation: Samples are typically dissolved in the initial mobile phase composition or a compatible solvent. Biological samples may require extraction and clean-up steps, such as solid-phase extraction (SPE), to remove interfering substances.

HPLC_Workflow Sample Sample containing 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene Preparation Sample Preparation (e.g., Extraction, Filtration) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: General workflow for the HPLC analysis of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high sensitivity and specificity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. While direct analysis of epoxides by GC can be challenging due to their reactivity, appropriate derivatization or careful optimization of conditions can yield reliable results.

The following protocol is a proposed method based on the analysis of structurally similar compounds, such as other epoxides and tetralin derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms) column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is generally suitable for the separation of aromatic and polycyclic aromatic hydrocarbons.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Inlet: A split/splitless inlet is commonly used. For trace analysis, splitless injection is preferred to maximize the amount of analyte reaching the column. The inlet temperature should be optimized to ensure efficient vaporization without causing thermal degradation of the epoxide (e.g., 250°C).

  • Oven Temperature Program: A temperature program is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280-300°C).

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard ionization mode.

    • Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte. For identification, a full scan mode is used.

    • Transfer Line Temperature: The transfer line temperature should be maintained at a temperature high enough to prevent condensation of the analytes (e.g., 280°C).

    • Ion Source Temperature: The ion source temperature is typically around 230°C.

  • Derivatization (Optional): To improve volatility and thermal stability, derivatization of the epoxide or its hydrolysis products (diols) can be performed. Silylation is a common derivatization technique for hydroxyl groups.

GCMS_Workflow Sample Sample containing 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene Preparation Sample Preparation (e.g., Extraction, Derivatization) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis

Caption: General workflow for the GC-MS analysis of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS will depend on the specific research question, the sample matrix, and the required sensitivity.

FeatureHPLCGC-MS
Analyte Suitability Excellent for thermally labile and polar compounds. Direct analysis of the epoxide is feasible.Best for volatile and thermally stable compounds. Derivatization may be required for the epoxide to improve stability and volatility.
Selectivity Good, dependent on chromatographic separation and detector specificity (UV, Fluorescence).Excellent, based on both chromatographic retention time and mass spectral fragmentation pattern.
Sensitivity Good, can be enhanced with fluorescence detection.Excellent, especially in SIM mode, allowing for trace-level detection.
Identification Primarily based on retention time compared to a standard. UV spectrum provides some structural information.High confidence in identification based on matching the mass spectrum with a library or a standard.
Sample Throughput Generally moderate, with run times typically in the range of 15-30 minutes.Can be higher, with modern fast GC methods, although sample preparation may be more time-consuming.
Matrix Effects Can be significant, requiring effective sample clean-up.Can also be affected by matrix components, but the selectivity of MS can help to mitigate this.
Cost & Complexity Generally lower cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for operation and data interpretation.

Quantitative Data Summary (Illustrative)

ParameterHPLC-UV (for naphthalene metabolites)GC-MS (for related epoxides)
Retention Time (t_R) Dependent on specific gradient conditions, typically in the range of 10-20 min.Dependent on temperature program, typically in the range of 15-25 min.
Limit of Detection (LOD) ng/mL rangepg/mL range (in SIM mode)
Limit of Quantitation (LOQ) ng/mL rangepg/mL to ng/mL range (in SIM mode)
Linearity (R²) Typically >0.99Typically >0.99

Note: The values presented in this table are for illustrative purposes and should be determined experimentally for the specific analytical method being developed.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene.

  • HPLC is a robust and accessible method, particularly suitable for routine quantification, especially when dealing with complex biological matrices where the thermal lability of the analyte is a concern.

  • GC-MS provides superior sensitivity and specificity, making it the method of choice for trace-level detection and unambiguous identification based on the analyte's mass spectrum.

The selection of the most appropriate technique will ultimately depend on the specific analytical requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the need for definitive structural confirmation. Method development and validation are crucial steps to ensure the accuracy and reliability of the data generated by either technique.

References

A Comparative Guide to New Synthetic Methods for 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of modern synthetic methodologies for the preparation of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, a valuable epoxide intermediate in organic synthesis. The focus is on providing a clear comparison of performance based on experimental data, alongside detailed protocols to enable reproducibility.

Data Presentation: Comparison of Synthetic Methods

The synthesis of this compound is predominantly achieved through the epoxidation of 1,2-dihydronaphthalene. This guide benchmarks two prominent approaches: classical chemical epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) and a more recent biocatalytic method employing fungal peroxygenases.

MethodReagent/CatalystSubstrateYieldKey AdvantagesKey DisadvantagesReference
Chemical Epoxidationm-CPBA(1R)-1-hydroxy-1,2-dihydronaphthalene91%High yield, well-established methodUse of potentially hazardous peroxyacids, stoichiometric oxidant required[1]
Enzymatic EpoxidationFungal Peroxygenase (AaeUPO)1,2-dihydronaphthalene81% (epoxidation)Mild reaction conditions, high selectivity, environmentally benignPotential for side reactions (hydroxylation), enzyme cost and stability[2]

Experimental Protocols

Chemical Epoxidation using m-CPBA

This protocol is adapted from the epoxidation of a 1,2-dihydronaphthalene derivative and can be applied to the parent compound.[1]

Materials:

  • 1,2-dihydronaphthalene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 8)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1,2-dihydronaphthalene in dichloromethane.

  • Add an aqueous phosphate buffer (pH 8) to the reaction mixture.

  • Cool the mixture to 0-5 °C in an ice bath.[3]

  • Slowly add m-CPBA (in slight excess) to the stirred biphasic solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Enzymatic Epoxidation using Fungal Peroxygenase

This protocol is based on the use of unspecific peroxygenases (UPOs) for the epoxidation of 1,2-dihydronaphthalene.[2]

Materials:

  • 1,2-dihydronaphthalene

  • Fungal peroxygenase (e.g., from Agrocybe aegerita, AaeUPO)

  • Hydrogen peroxide (H₂O₂)

  • Buffer solution (e.g., sodium phosphate buffer, pH 7)

  • Acetonitrile (as a cosolvent)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, prepare a buffered solution (e.g., 100 mM sodium phosphate, pH 7) containing a cosolvent such as 30% v/v acetonitrile to aid substrate solubility.

  • Add 1,2-dihydronaphthalene to the buffered solution to a final concentration of 2 mM.

  • Introduce the fungal peroxygenase to the reaction mixture.

  • Initiate the reaction by the addition of hydrogen peroxide (e.g., 2 mM final concentration).

  • Stir the reaction mixture gently at room temperature (e.g., 25°C).

  • Monitor the formation of the epoxide using UV-Vis spectroscopy or HPLC.

  • After the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the product. Further purification can be performed if necessary.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start substrate Substrate (1,2-Dihydronaphthalene) start->substrate reaction_mixture Prepare Reaction Mixture substrate->reaction_mixture reagents Reagents/Catalyst (e.g., m-CPBA or Enzyme) reagents->reaction_mixture solvent Solvent/Buffer solvent->reaction_mixture epoxidation Epoxidation Reaction reaction_mixture->epoxidation monitoring Monitor Progress (TLC/HPLC) epoxidation->monitoring quench Quench Reaction monitoring->quench If complete extraction Solvent Extraction quench->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Chromatography) evaporation->purification product Final Product (1a,2,3,7b-Tetrahydronaphtho [1,2-b]oxirene) purification->product

Caption: Generalized workflow for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene, a heterocyclic organic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Identification and Risk Assessment

Table 1: Hazard Profile of Structurally Related Compounds

Hazard StatementClassificationSource
Suspected of causing cancer (inhalation)Carcinogenicity Category 2[1]
May be fatal if swallowed and enters airwaysAspiration Hazard Category 1[1][2]
Causes serious eye irritationEye Irritation Category 2[1]
Causes skin irritationSkin Irritation Category 2[1]
Toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Chronic Category 2[1]
May form explosive peroxidesEUH019[1][2]

Personal Protective Equipment (PPE)

To ensure personal safety during the handling and disposal process, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If aerosol or mist formation is possible, a respirator with an appropriate organic vapor cartridge is necessary.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: Cover drains to prevent the substance from entering waterways.[2]

  • Absorption: Absorb the spill with an inert, non-flammable material such as sand, diatomaceous earth, or a universal binding agent.[1][2]

  • Collection: Carefully collect the absorbed material and place it into a designated, properly labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Waste Disposal Workflow

The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the protection of the environment.

cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase cluster_post_disposal Post-Disposal Phase A Wear appropriate PPE C Collect waste in a designated, labeled, and sealed container A->C B Work in a well-ventilated area (fume hood) B->C D Do not mix with other waste streams C->D E Store waste container in a cool, dry, well-ventilated, and designated secondary containment area D->E F Arrange for pickup by a licensed hazardous waste disposal service E->F G Complete all necessary waste disposal documentation F->G

Figure 1: Workflow for the proper disposal of this compound.

Detailed Disposal Procedures

  • Waste Collection:

    • All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, must be collected in a designated hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., health hazard, environmental hazard).

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

    • This storage area should be away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1]

    • The storage area should be cool and dry to prevent degradation of the container and its contents.

  • Final Disposal:

    • The disposal of chemical waste is regulated by local, state, and federal laws. It is illegal to dispose of this chemical down the drain or in the regular trash.

    • Engage a licensed and reputable hazardous waste disposal company to handle the final transport and disposal of the waste.

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.

    • Retain all documentation related to the waste disposal for your records, as required by law.

Emergency Procedures

In case of exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[2]

  • After Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water and soap.[1] If skin irritation occurs, consult a physician.[2]

  • After Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention from an ophthalmologist.[2]

  • After Swallowing: Do not induce vomiting. Call a physician immediately.[2]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical Identifier:

  • IUPAC Name: this compound

  • Synonyms: 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene[1][2]

  • CAS Number: 2461-34-9

  • Molecular Formula: C₁₀H₁₀O[1]

Hazard Summary: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data for its synonym, 1,2-Epoxy-1,2,3,4-tetrahydronaphthalene, indicates the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • EUH019: May form explosive peroxides.[3][4]

Given its classification as an epoxide, it should be handled with caution as a potential sensitizer and irritant.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory to minimize exposure.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[5][6] Avoid latex gloves as they offer less protection against chemicals.[6]
Eye Protection Safety goggles or face shieldChemical splash goggles are essential.[5][7] A full-face shield provides additional protection against splashes.[5]
Body Protection Laboratory coat or coverallsA lab coat is standard. For larger quantities or splash risks, chemical-resistant coveralls and an apron are advised.[5][7]
Respiratory Protection RespiratorRecommended if working in a poorly ventilated area, or if aerosols may be generated. A respirator with an organic vapor cartridge is appropriate.[5][8]
Foot Protection Closed-toe shoesRequired in all laboratory settings to protect against spills.[5]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure safety shower and eyewash stations are accessible and operational.

  • Remove all jewelry and tie back long hair.[7][9]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling and Use:

  • Don all required PPE as outlined in the table above.

  • Dispense the chemical carefully to avoid splashes and the generation of aerosols.

  • Keep containers tightly closed when not in use.

  • Avoid contact with skin and eyes.[3] In case of contact, immediately flush the affected area with copious amounts of water.[3]

  • If inhalation occurs, move to fresh air. Seek medical attention if symptoms persist.[3]

3. Post-Handling:

  • Decontaminate the work area thoroughly after use.

  • Remove gloves and other disposable PPE, turning them inside out to prevent contamination.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan
  • Waste Collection: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated, labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS office for specific disposal protocols.

Visualized Workflows

Below are diagrams illustrating the key procedural workflows for handling this compound.

HandlingWorkflow start Start: Prepare for Handling prep_area Prepare Work Area (Fume Hood, Spill Kit) start->prep_area don_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_area->don_ppe retrieve_chem Retrieve Chemical from Storage don_ppe->retrieve_chem weigh_dispense Weigh and Dispense Chemical retrieve_chem->weigh_dispense experiment Perform Experimental Procedure weigh_dispense->experiment decontaminate Decontaminate Work Area experiment->decontaminate doff_ppe Doff Personal Protective Equipment decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Standard operating procedure for handling this compound.

DisposalWorkflow start Start: Waste Generation collect_solid Collect Solid Waste (Contaminated PPE, Labware) start->collect_solid collect_liquid Collect Liquid Waste (Unused Solutions) start->collect_liquid solid_container Labeled Solid Hazardous Waste Container collect_solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container collect_liquid->liquid_container store_waste Store Waste in Designated Area solid_container->store_waste liquid_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Waste disposal workflow for materials contaminated with the target compound.

References

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1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene
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